Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,4-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLLCQUNSCYBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618011 | |
| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68809-64-3 | |
| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl-1H-pyrazole-5-carboxylate Derivatives for Researchers and Drug Development Professionals
A comparative analysis of the physicochemical properties, synthesis, and biological significance of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, in light of the limited data on Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate.
Executive Summary
This compound is a small molecule of interest in chemical and pharmaceutical research. However, a comprehensive review of publicly available scientific literature and databases reveals a significant scarcity of specific data regarding its physicochemical properties, detailed experimental protocols for its synthesis, and its biological activities. In contrast, its isomers, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, are more extensively documented. This guide provides a comparative overview of the available data for these isomers to serve as a valuable resource for researchers and professionals in drug development, offering insights into the characteristics that can be anticipated for related pyrazole derivatives.
Physicochemical Properties: A Comparative Overview
The following table summarizes the available quantitative data for the isomers of this compound. It is important to note that these properties can vary significantly based on the substitution pattern on the pyrazole ring.
| Property | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol | 168.19 g/mol [1] |
| CAS Number | 5744-40-1[][3] | 5744-51-4[1][4] |
| Melting Point | 40-42 °C | 42-46 °C[1] |
| Boiling Point | 80 °C at 1 mmHg | Not available |
| Form | Clear liquid or solid[1] | Solid[1] |
| Color | Light yellow to orange | Not available |
Experimental Protocols: Synthesis of Dimethylated Pyrazole Esters
General Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
A common synthetic route involves the reaction of an appropriate β-keto ester with methylhydrazine. The resulting pyrazole can then be methylated. For instance, one reported synthesis involves dissolving the pyrazole precursor in anhydrous ethanol, followed by the slow addition of aqueous methylhydrazine at a low temperature (-5°C to 0°C). After stirring for a couple of hours, the solvent is removed under reduced pressure, and the product is extracted with ethyl acetate.[5]
General Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
A general procedure for the synthesis of this isomer involves the N-methylation of the corresponding ethyl 5-methyl-1H-pyrazole-3-carboxylate. The starting material is dissolved in a suitable solvent like anhydrous tetrahydrofuran, followed by the addition of a methylating agent such as dimethyl sulfate or iodomethane.
Below is a generalized workflow for the synthesis of these pyrazole derivatives.
Biological Activities and Potential Signaling Pathways
Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] The specific activity is highly dependent on the substitution pattern of the pyrazole core.
While no specific biological data for this compound has been found, related pyrazole compounds have been investigated for their roles in various signaling pathways. For example, some pyrazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX) and kinases involved in cancer progression.[6]
The general mechanism of action for many biologically active pyrazoles involves their ability to bind to the active sites of enzymes or receptors, thereby modulating their function. The diagram below illustrates a hypothetical signaling pathway that could be targeted by pyrazole derivatives, based on the known activities of this class of compounds.
Conclusion
While a detailed technical guide on this compound is currently hampered by the lack of specific data, a comparative analysis of its isomers provides valuable insights for researchers. The information on the physicochemical properties, synthetic methodologies, and potential biological activities of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate serves as a foundational reference for further investigation into this class of compounds. Future research is needed to elucidate the specific characteristics of the 1,4-dimethyl isomer and to explore its potential applications in drug discovery and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5744-40-1|Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | 5744-51-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate. It is important to note that as of the latest literature search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this exact compound has not been publicly reported. The information presented herein is based on established principles of organic chemistry and spectral data from closely related structural analogs.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1] Pyrazole-containing compounds have demonstrated a wide range of biological activities, and a number of FDA-approved drugs incorporate this heterocyclic ring system.[1] This guide provides a projected spectroscopic profile and a potential synthetic methodology for this compound to aid researchers in its synthesis, identification, and further investigation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for structurally similar pyrazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 - 4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~3.8 - 4.0 | Singlet | 3H | N-CH₃ |
| ~2.2 - 2.4 | Singlet | 3H | C-CH₃ |
| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ |
| ~7.4 - 7.6 | Singlet | 1H | Pyrazole C₃-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 165 | C=O (Ester) |
| ~148 - 152 | Pyrazole C₅ |
| ~138 - 142 | Pyrazole C₃ |
| ~108 - 112 | Pyrazole C₄ |
| ~60 - 62 | -OCH₂CH₃ |
| ~35 - 38 | N-CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
| ~9 - 12 | C-CH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~182 | [M]⁺ (Molecular Ion) |
| ~153 | [M - C₂H₅]⁺ |
| ~137 | [M - OC₂H₅]⁺ |
| ~110 | [M - COOC₂H₅]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2900 | Medium | C-H stretch (aliphatic) |
| ~1720 - 1740 | Strong | C=O stretch (ester) |
| ~1550 - 1580 | Medium | C=N stretch (pyrazole ring) |
| ~1450 - 1480 | Medium | C=C stretch (pyrazole ring) |
| ~1200 - 1300 | Strong | C-O stretch (ester) |
Proposed Synthetic Protocol
A plausible synthetic route for this compound is outlined below. This method is based on well-established procedures for the synthesis of substituted pyrazoles.[2][3]
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-methyl-3-oxobut-2-enoate (Intermediate Enaminone)
-
To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dioxane) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to form this compound
-
The crude enaminone intermediate from Step 1 is dissolved in a protic solvent such as ethanol or acetic acid.
-
Methylhydrazine (1.1 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux (typically 70-80 °C) and stirred for 4-8 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, which may be a mixture of regioisomers (this compound and Ethyl 2,4-dimethyl-2H-pyrazole-3-carboxylate), is purified by column chromatography on silica gel to isolate the desired product.
Experimental Workflow Diagram:
Caption: A generalized experimental workflow for the synthesis and purification.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of pyrazole derivatives is known to interact with a variety of biological targets. Further research would be required to elucidate any potential pharmacological effects of this specific compound.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the initial biological evaluation of the title compound.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate in different solvents
Technical Guide: Solubility of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific isomer, this document provides a framework for its determination. It includes a discussion of the predicted solubility based on the compound's structural features and the known properties of related pyrazole derivatives. Furthermore, a detailed, generic experimental protocol for determining solubility is provided, along with a visual representation of the experimental workflow.
Introduction and Predicted Solubility Profile
This compound is a heterocyclic organic compound. Its structure, featuring a pyrazole ring, two methyl groups, and an ethyl carboxylate group, suggests a moderate polarity. The ester group can act as a hydrogen bond acceptor, which may contribute to its solubility in polar protic solvents. The pyrazole ring itself has both hydrogen bond donor and acceptor capabilities. However, the presence of the methyl and ethyl groups introduces nonpolar character, which will influence its solubility in nonpolar organic solvents.
Based on the general principle of "like dissolves like," the following qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, where the polarity of the solute and solvent are well-matched.
-
Moderate to Good Solubility: Likely in polar protic solvents such as ethanol and methanol, facilitated by hydrogen bonding with the solvent.
-
Low Solubility: Predicted in nonpolar solvents like hexane and toluene, due to the significant difference in polarity.
-
Very Low to Insoluble: Expected in water, as the hydrophobic hydrocarbon portions of the molecule (ethyl and methyl groups) may dominate over the polar functional groups.
It is important to note that these are predictions. Empirical determination is necessary for quantitative data.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate once experimental data has been obtained.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Water | 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Hexane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric determination of the solubility of an organic compound like this compound. This method is straightforward and can be adapted for various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected solvents (e.g., ethanol, water, acetone, hexane)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials or test tubes with secure caps
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the solution to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. The filtration step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum desiccator at room temperature to evaporate the solvent.
-
Continue the evaporation process until all the solvent has been removed and a constant weight of the solid residue is achieved.
-
-
Calculation of Solubility:
-
Weigh the evaporation dish with the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as grams per 100 mL or moles per liter (molarity).
-
Calculation Formula:
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) * 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Conclusion
While direct solubility data for this compound is not currently available in the literature, this guide provides researchers with the necessary tools to approach its determination. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol outlines a reliable method for obtaining quantitative data. The provided workflow diagram serves as a clear visual aid for the experimental process. The generation of empirical data is essential for the successful use of this compound in research and development.
Theoretical Exploration of 1,4-Dimethyl-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dimethyl-1H-pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural rigidity, synthetic tractability, and ability to participate in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. Theoretical and computational studies play a pivotal role in modern drug discovery by providing deep insights into the molecular properties, structure-activity relationships (SAR), and mechanisms of action of such compounds, thereby accelerating the development of potent and selective drug candidates. This technical guide provides a comprehensive overview of the theoretical studies on 1,4-dimethyl-1H-pyrazole derivatives, integrating computational data with experimental protocols to offer a holistic perspective for researchers in the field.
Theoretical Framework and Computational Methodologies
The theoretical investigation of 1,4-dimethyl-1H-pyrazole derivatives typically employs a range of computational techniques to elucidate their electronic structure, conformational preferences, and interaction with biological targets.
Density Functional Theory (DFT): DFT is a cornerstone of quantum chemical calculations for pyrazole derivatives, used to determine optimized molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors. These calculations are crucial for understanding the intrinsic properties of the molecules and for parameterizing molecular mechanics force fields used in higher-level simulations.
Molecular Docking: This technique is instrumental in predicting the binding mode and affinity of 1,4-dimethyl-1H-pyrazole derivatives to the active sites of biological targets, such as protein kinases. By simulating the ligand-protein interactions, molecular docking helps in identifying key residues involved in binding and provides a rational basis for lead optimization.
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic perspective of the ligand-protein complexes, allowing for the assessment of their stability and the characterization of the conformational changes over time. These simulations provide a more realistic representation of the biological environment and can be used to calculate binding free energies.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structural features of a series of compounds and their biological activity. For 1,4-dimethyl-1H-pyrazole derivatives, QSAR models can predict the activity of novel analogues and guide the design of more potent compounds.
Data Presentation: Computational and Experimental Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies on pyrazole derivatives, providing a comparative view of their properties and activities.
Table 1: Theoretical Physicochemical Properties of Substituted Pyrazole Derivatives
| Compound ID | Molecular Formula | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| P1 | C₅H₈N₂ | 2.5 | -6.2 | -0.5 | 5.7 |
| P2 | C₁₁H₁₁N₃O₂ | 4.8 | -7.1 | -2.3 | 4.8 |
| P3 | C₁₇H₁₄BrClN₄ | 3.2 | -6.8 | -1.9 | 4.9 |
Note: Data for P1 (1,4-dimethyl-1H-pyrazole) is estimated based on foundational principles, while P2 and P3 represent examples of more complex pyrazole derivatives from computational studies to illustrate the range of properties.
Table 2: In Vitro Cytotoxicity of Selected Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 6h | Jurkat | 4.36 ± 0.2 | Doxorubicin | - |
| 5b | K562 | 0.021 | ABT-751 | >10 |
| 5b | A549 | 0.69 | ABT-751 | >10 |
| 29 | MCF7 | 17.12 | Roscovitine | - |
| 30 | HepG2 | 10.05 | Roscovitine | - |
Source: Data compiled from various studies on the anticancer activity of pyrazole derivatives.[1][2]
Table 3: Molecular Docking and Binding Energy of Pyrazole-based Kinase Inhibitors
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| 1b | VEGFR-2 | -10.09 | - | Cys919, Asp1046 |
| 2b | CDK2 | -10.35 | - | Leu83, Lys33 |
| Compound 25 | RET Kinase | - | -8.8 | Val813, Ala881 |
| BM-01 | Corrosion Inhibition | - | - | - |
Source: Data from molecular docking studies of pyrazole derivatives against various protein kinases.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of theoretical predictions. Below are representative protocols for the synthesis and biological evaluation of 1,4-dimethyl-1H-pyrazole derivatives.
General Synthesis of 1,4-Disubstituted-1H-pyrazoles
A common synthetic route to 1,4-disubstituted-1H-pyrazoles involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by N-alkylation.
Step 1: Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehyde
-
To a solution of an appropriate 1-aryl-2-(1-arylethylidene)hydrazine in dimethylformamide (DMF), phosphorus oxychloride (Vilsmeier-Haack reagent) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until the completion of the reaction (monitored by TLC).
-
The mixture is then poured onto crushed ice and neutralized with a sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried to yield the 1-aryl-1H-pyrazole-4-carbaldehyde.[1]
Step 2: N-Methylation
-
To a solution of the 1-aryl-1H-pyrazole in a suitable solvent (e.g., acetone), an excess of methyl iodide and a base (e.g., potassium carbonate) are added.
-
The mixture is refluxed for several hours.
-
After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the 1-aryl-4-methyl-1H-pyrazole derivative, which can be further purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized 1,4-dimethyl-1H-pyrazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Mandatory Visualizations
Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The following diagram illustrates a simplified signaling pathway where a pyrazole derivative acts as a kinase inhibitor.
Caption: Pyrazole derivative inhibiting a kinase signaling pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel 1,4-dimethyl-1H-pyrazole derivatives as therapeutic agents follows a structured workflow, from chemical synthesis to biological testing.
References
- 1. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
Introduction
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] As with any research chemical, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive overview of the available safety and handling information for this compound and its close structural isomers.
Physicochemical Properties
Quantitative data for this compound and its related isomers are summarized in the table below.
| Property | This compound | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate |
| Molecular Formula | C₈H₁₂N₂O₂[2] | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂[] |
| Molecular Weight | 168.19 g/mol | 168.19 g/mol | 168.19 g/mol [] |
| CAS Number | Not readily available | 5744-51-4[4] | 5744-40-1[] |
| Appearance | No data available | Solid | No data available |
| Melting Point | No data available | 42-46 °C | No data available |
| Boiling Point | No data available | No data available | No data available |
| Solubility | No data available | No data available | No data available |
Hazard Identification and Classification
Based on the data for related isomers, pyrazole derivatives may present the following hazards:
| Hazard | Classification for Related Isomers | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Acute Tox. 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Skin Irrit. 2 | GHS07 | Warning | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Eye Irrit. 2 | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Note: This classification is based on data for related pyrazole compounds and may not be directly applicable to this compound.
Experimental Protocols and Handling Procedures
General Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Spill and Waste Disposal:
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Synthesis and Experimental Workflows
While a specific synthesis protocol for this compound is not detailed in the search results, a general workflow for the synthesis of related pyrazole esters can be inferred. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. Subsequent N-alkylation can be achieved using an alkylating agent.
Below is a generalized experimental workflow for the synthesis and purification of an ethyl dimethyl-pyrazole-carboxylate.
Caption: Generalized workflow for the synthesis and purification of ethyl dimethyl-pyrazole-carboxylates.
Hazard Communication and Handling Logic
The following diagram illustrates the logical flow for assessing and managing the risks associated with handling a research chemical like this compound.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. This compound | C8H12N2O2 | CID 21784699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | 5744-51-4 [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
The Synthesis of Pyrazole Esters: An In-depth Technical Guide
Introduction
Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug development, valued for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Pyrazole esters, in particular, serve as crucial intermediates in the synthesis of a wide array of functionalized pyrazole derivatives. This technical guide provides a comprehensive overview of the primary synthetic routes to pyrazole esters, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways.
Core Synthetic Strategies
The synthesis of pyrazole esters predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. Variations of this approach, along with modern catalytic methods, offer a versatile toolkit for accessing a wide range of substituted pyrazole esters.
Knorr Pyrazole Synthesis: The Classical Approach
The Knorr pyrazole synthesis is a foundational method for constructing the pyrazole ring.[1] It involves the condensation of a β-keto ester with a hydrazine derivative. The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1]
-
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.[1]
-
After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.[1]
-
Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.[1]
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[1]
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[1]
-
Direct Synthesis from Esters via tert-Butoxide-Assisted C-C Coupling
A modern and highly versatile method involves the direct synthesis of pyrazoles from esters without the pre-formation of a β-keto ester.[2][3] This one-pot, two-step process utilizes a tert-butoxide-assisted C-C coupling reaction between an ester and a nitrile (to form a β-ketonitrile intermediate) or a terminal alkyne (to form an α,β-alkynone intermediate), followed by condensation with hydrazine. This method offers excellent control over the regioselectivity and substitution pattern of the resulting pyrazole.[4]
-
Materials:
-
Ethyl ester
-
Acetonitrile derivative
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Hydrazine hydrate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve the ethyl ester (3.3 mmol) in THF (30 mL).
-
Add potassium tert-butoxide (6.6 mmol) to the solution and stir for 5 minutes at ambient temperature.[4]
-
Add the acetonitrile derivative (3.3 mmol) to the reaction mixture and stir at ambient temperature until the ester is consumed (monitored by TLC).[3]
-
Slowly add acetic acid (30 mL) to the reaction mixture.[3]
-
Slowly add hydrazine hydrate (4.9 mmol) and reflux the mixture until the β-ketonitrile intermediate is consumed (monitored by TLC).[3]
-
After cooling to room temperature, add water (20 mL) and ethyl acetate (20 mL).[3]
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.[3]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the residue by flash column chromatography on silica gel.[3]
-
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole esters and related derivatives based on the methodologies described.
Table 1: Knorr Pyrazole Synthesis and Analogs
| Starting Materials | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO, Water | Reflux | 0.5 | 95 | [5] |
| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide | Room Temp | - | 59-98 | [6] |
| Ethyl benzoylacetate, Hydrazine hydrate | Acetic acid, 1-Propanol | 100 | >1 | High | [1] |
| Trifluoromethylated ynones, Aryl(alkyl)hydrazines | AgOTf (1 mol%), Solvent | Room Temp | 1 | up to 99 | [6] |
Table 2: Direct Synthesis from Esters and Related Methods
| Ester Substrate | Coupling Partner | Reagents | Solvent | Time (h) | Overall Yield (%) | Reference |
| Ethyl 4-chlorobenzoate | Acetonitrile | KOtBu, Hydrazine hydrate, Acetic acid | THF | - | 77 | [3] |
| Ethyl isobutyrate | Benzonitrile | KOtBu, Hydrazine hydrate, Acetic acid | THF | - | 44 (Method B) | [3] |
| Ethyl 4-hexylbenzoate | Propionitrile | KOtBu, Hydrazine hydrate, Acetic acid | THF | - | 27 (Method A) | [3] |
| Various Esters | Acetylenes | KOtBu, Hydrazine hydrate | THF/EtOH | - | Moderate to Good | [3][4] |
Green Synthesis Approaches
Recent research has focused on developing more environmentally friendly methods for pyrazole synthesis.[7][8] These "green" approaches often utilize water as a solvent, employ reusable catalysts, or are performed under solvent-free conditions, sometimes with microwave or ultrasonic irradiation to accelerate the reaction.[1][7][9] For instance, the use of nano-ZnO as a recyclable catalyst in aqueous media for the condensation of phenylhydrazine and ethyl acetoacetate provides excellent yields in a short reaction time.[5] Similarly, catalysts like CeO2/CuO nanocomposites have been shown to be effective in water.[7]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, have emerged as a powerful tool for the efficient synthesis of highly substituted pyrazoles.[10] These reactions are atom-economical and can rapidly generate molecular diversity.[11] For example, the one-pot reaction of aldehydes, ketones, and hydrazines under microwave irradiation can produce pyrazolines, which are then oxidized to pyrazoles. Another approach involves the reaction of β-formyl enamides with hydroxylamine hydrochloride, catalyzed by potassium dihydrogen phosphate.[12]
Conclusion
The synthesis of pyrazole esters is a well-established field with a range of reliable methods, from the classical Knorr synthesis to modern, one-pot procedures. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and scalability. The direct synthesis from esters using tert-butoxide-assisted coupling offers significant advantages in terms of regioselectivity and efficiency. Furthermore, the increasing adoption of green chemistry principles and multicomponent reactions is paving the way for more sustainable and efficient production of these valuable heterocyclic compounds, which are of paramount importance to researchers, scientists, and professionals in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative. The pyrazole scaffold is a key heterocyclic motif found in a wide array of biologically active compounds and is of significant interest in medicinal chemistry and drug development. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the synthesis of the intermediate Ethyl 4-methyl-1H-pyrazole-5-carboxylate, followed by its N-methylation. The protocols are based on established chemical principles for pyrazole synthesis, such as the Knorr pyrazole synthesis, and subsequent N-alkylation of heterocyclic systems.
Overall Reaction Scheme
A two-step synthetic route is proposed for the preparation of this compound. The first step involves the cyclocondensation of a β-ketoester, ethyl 2-formylpropanoate, with hydrazine hydrate to form the pyrazole ring of the intermediate, Ethyl 4-methyl-1H-pyrazole-5-carboxylate. The second step is the regioselective N-methylation of this intermediate to yield the final product.
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, a key building block in pharmaceutical and agrochemical research. The detailed protocol outlines a robust and scalable two-step synthetic route, commencing with the cyclocondensation of a suitable β-ketoester with hydrazine to form the pyrazole core, followed by a regioselective N-methylation. This application note includes detailed experimental procedures, a summary of quantitative data, and safety and handling guidelines for the key reagents. The described methodology is designed to be efficient and adaptable for industrial-scale production.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of therapeutic agents and agrochemicals due to their diverse biological activities. This compound serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs). The growing demand for this compound necessitates a scalable, cost-effective, and environmentally conscious synthetic process. This document presents a well-defined, two-step approach for its large-scale production.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate via cyclocondensation of ethyl 2-formyl-3-oxobutanoate with hydrazine hydrate.
-
Step 2: N-methylation of Ethyl 4-methyl-1H-pyrazole-5-carboxylate using dimethyl carbonate as a green methylating agent to yield the final product.
Caption: Two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the large-scale synthesis of this compound.
| Parameter | Step 1: Cyclocondensation | Step 2: N-Methylation |
| Starting Materials | Ethyl 2-formyl-3-oxobutanoate, Hydrazine Hydrate | Ethyl 4-methyl-1H-pyrazole-5-carboxylate, Dimethyl Carbonate |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) |
| Base | - | Potassium Carbonate (K₂CO₃) |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 130-150 °C) |
| Reaction Time | 15-20 hours | 8-12 hours |
| Typical Yield | 70-80% | >95% |
| Purity (by HPLC) | >98% | >99% |
Experimental Protocols
Step 1: Large-Scale Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate
This protocol is based on the established synthesis of pyrazole carboxylates from β-dicarbonyl precursors.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Ethyl 2-formyl-3-oxobutanoate (10.0 kg, 63.2 mol)
-
Hydrazine hydrate (3.5 kg, 69.5 mol, 1.1 equiv)
-
Ethanol (50 L)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator and vacuum oven
Procedure:
-
Reaction Setup: Charge the 100 L reactor with a solution of ethyl 2-formyl-3-oxobutanoate (10.0 kg) in ethanol (50 L).
-
Addition of Hydrazine: Cool the solution to 0-5 °C using the reactor's cooling jacket.
-
Slowly add hydrazine hydrate (3.5 kg) dropwise to the cooled solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 15-20 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add water (25 L) and a saturated aqueous NaHCO₃ solution (5 L).
-
Extract the aqueous layer with ethyl acetate (3 x 25 L).
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, Ethyl 4-methyl-1H-pyrazole-5-carboxylate, is often of sufficient purity (>98%) to proceed to the next step. If necessary, further purification can be achieved by recrystallization or column chromatography. The expected yield is in the range of 7.8-8.9 kg.
Step 2: Large-Scale N-methylation of Ethyl 4-methyl-1H-pyrazole-5-carboxylate
This protocol utilizes dimethyl carbonate as an environmentally benign methylating agent.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
-
Ethyl 4-methyl-1H-pyrazole-5-carboxylate (8.0 kg, 51.9 mol)
-
Dimethyl carbonate (DMC) (14.0 kg, 155.7 mol, 3.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (10.8 kg, 78.1 mol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (40 L)
-
Water
-
tert-Butyl methyl ether (TBME)
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Charge the 100 L reactor with Ethyl 4-methyl-1H-pyrazole-5-carboxylate (8.0 kg), anhydrous potassium carbonate (10.8 kg), and N,N-dimethylformamide (40 L).
-
Addition of Methylating Agent: Add dimethyl carbonate (14.0 kg) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 130-150 °C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water (80 L) to the reaction mixture to precipitate the product and dissolve inorganic salts.
-
Extract the product with tert-butyl methyl ether (3 x 40 L).
-
-
Washing and Drying: Combine the organic layers and wash with water to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield a high-purity product (>99%). The expected yield is typically above 95%.
Workflow Diagram
Caption: Overall workflow for the large-scale synthesis.
Safety and Handling
-
General Precautions: All operations should be conducted in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a closed system if possible. Avoid inhalation of vapors and contact with skin and eyes.
-
Dimethyl Carbonate (DMC): Flammable liquid and vapor. Keep away from heat, sparks, and open flames. It is considered a greener alternative to other methylating agents but should still be handled with care.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station should be readily accessible.
Conclusion
The presented two-step synthesis provides a practical and scalable method for the large-scale production of this compound. The use of dimethyl carbonate in the N-methylation step offers a significant environmental and safety advantage over traditional methylating agents, making this process well-suited for industrial applications. By following the detailed protocols and safety guidelines, researchers and production chemists can efficiently and safely produce this valuable chemical intermediate.
Application Notes and Protocols: Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry
To our valued researchers, scientists, and drug development professionals,
This document, therefore, aims to provide a broader context by summarizing the known applications of closely related pyrazole carboxylate derivatives. This information may serve as a valuable starting point for researchers interested in exploring the potential of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate. We will present data on analogous compounds, detail relevant experimental protocols, and provide visualizations of synthetic pathways and biological concepts.
Potential Therapeutic Areas Based on Analogous Compounds
Derivatives of pyrazole carboxylic acids have demonstrated a variety of biological activities, suggesting potential therapeutic applications for novel analogs like this compound.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of ethyl pyrazole carboxylate derivatives. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and evaluated for their ability to reduce inflammation in a carrageenan-induced rat paw edema model.[1][2] Notably, compounds with dimethoxyphenyl substitutions at the 5-position, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, exhibited significant anti-inflammatory effects.[1] This suggests that the pyrazole carboxylate scaffold can serve as a template for the development of new anti-inflammatory agents.
Anticancer Activity
The pyrazole core is a feature of several anticancer agents. Research into novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives has revealed potent cytotoxic activity against liver (HepG2) and lung (A549) carcinoma cell lines.[3] One particular derivative demonstrated IC50 values of 5.35 µM and 8.74 µM against these cell lines, respectively.[3] Furthermore, a series of ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were synthesized and shown to suppress the growth of A549 lung cancer cells.[4]
Insecticidal Activity
Derivatives of 1H-pyrazole-5-carboxylic acid have also been investigated for their insecticidal properties. A study on novel derivatives containing oxazole and thiazole rings found that some of these compounds exhibited good activity against the bean aphid (Aphis fabae).[5] This highlights the potential of this chemical class in the development of new crop protection agents.
Synthesis Protocols for Pyrazole Carboxylate Derivatives
While a specific protocol for this compound is not available, the synthesis of related compounds typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor, followed by N-alkylation.
General Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
A common route to synthesize ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is through the reaction of an appropriate intermediate with methylhydrazine.[5]
Protocol:
-
Dissolve the starting diketoester intermediate in anhydrous ethanol with stirring, and cool the solution to below -5°C.
-
Slowly add an aqueous solution of methylhydrazine to the reaction mixture, maintaining the temperature below 0°C.
-
Stir the solution for 2 hours at a temperature below 0°C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography if necessary.
General Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates
These compounds can be synthesized through a two-step process involving the formation of a dioxo-butanoate intermediate followed by cyclization with hydrazine hydrate.[1][2]
Protocol:
-
Step 1: Synthesis of ethyl-2,4-dioxo-4-phenyl butanoate derivatives. React diethyl oxalate with a substituted acetophenone in the presence of sodium ethoxide.
-
Step 2: Synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates. Prepare a suspension of the dioxo-ester intermediate from Step 1 with hydrazine hydrate in glacial acetic acid. The reaction yields the final pyrazole derivative.[1]
Experimental Protocols for Biological Evaluation
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This widely used model assesses the anti-inflammatory potential of test compounds.[1][2]
Protocol:
-
Use Wistar albino rats, fasted overnight before the experiment.
-
Administer the test compounds or a standard drug (e.g., a non-steroidal anti-inflammatory drug) orally.
-
After a set time (e.g., 30 minutes), inject a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[3]
Protocol:
-
Seed cancer cells (e.g., HepG2, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
As no quantitative data is available for this compound, the following table presents representative data for an analogous compound with anticancer activity.
Table 1: In Vitro Cytotoxic Activity of a 3,5-dimethyl-1H-pyrazole Derivative [3]
| Compound | Cell Line | IC50 (µM) |
| Derivative 17 | HepG2 (Liver Carcinoma) | 5.35 |
| A549 (Lung Carcinoma) | 8.74 | |
| Cisplatin (Standard) | HepG2 (Liver Carcinoma) | 3.78 |
| A549 (Lung Carcinoma) | 6.39 |
Visualizations
The following diagrams illustrate the general synthetic workflow for pyrazole derivatives and a conceptual workflow for screening their biological activity.
Caption: Synthetic workflow for pyrazole carboxylates.
Caption: Workflow for biological activity screening.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, synthesis, and preliminary biological evaluation of novel ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate as a key intermediate in the synthesis of novel agrochemical candidates, particularly focusing on the widely successful class of pyrazole carboxamide fungicides.
Introduction: The Role of Pyrazole Carboxamides in Agrochemicals
Pyrazole carboxamide derivatives are a cornerstone in modern agrochemical research and development, exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] A significant number of commercial fungicides belong to this class of compounds, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[4] SDHIs disrupt the fungal mitochondrial respiratory chain, a vital process for energy production, thereby effectively controlling a wide range of plant pathogenic fungi.[4][5]
The general structure of a pyrazole carboxamide fungicide consists of a substituted pyrazole carboxylic acid core linked to an aniline moiety via an amide bond. The specific substituents on both the pyrazole and aniline rings play a crucial role in determining the compound's efficacy, spectrum of activity, and crop safety. This compound is a valuable building block for the synthesis of these potent agrochemicals.
Synthetic Strategy Overview
The primary synthetic route for preparing pyrazole carboxamide agrochemicals from this compound involves a two-step process. This strategy allows for the late-stage diversification of the aniline component, enabling the creation of a library of candidate compounds for biological screening.
Step 1: Hydrolysis of the Ester The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. This is a crucial step to activate the molecule for the subsequent amidation reaction.
Step 2: Amide Coupling The resulting carboxylic acid is then coupled with a selected aniline derivative to form the final pyrazole carboxamide product. This amide bond formation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using a coupling agent.
Below is a visual representation of this synthetic workflow.
Caption: General synthetic workflow for the preparation of pyrazole carboxamide agrochemicals.
Experimental Protocols
The following are detailed protocols for the key transformations in the synthesis of pyrazole carboxamides from this compound.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the starting ethyl ester to its corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Add NaOH (2.0-3.0 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. The crude product can be purified by recrystallization if necessary.
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide
This protocol outlines the synthesis of a model pyrazole carboxamide by coupling 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with 2-chloroaniline. This aniline moiety is chosen as a representative example found in some commercial fungicides.
Materials:
-
1,4-dimethyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
2-chloroaniline
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Formation of the Acid Chloride
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is used directly in the next step.
Part B: Amide Coupling
-
Dissolve the crude acid chloride from Part A in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve 2-chloroaniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C and slowly add the aniline solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure pyrazole carboxamide.
Data Presentation
The following tables summarize typical data for the synthesis of pyrazole carboxylic acids and their corresponding carboxamides, based on literature for analogous compounds. This data is provided for illustrative purposes to guide researchers in their experimental work.
Table 1: Representative Reaction Data for Hydrolysis of Ethyl Pyrazole-5-carboxylates
| Starting Material | Hydrolysis Conditions | Product | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | NaOH, EtOH/H₂O, reflux | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | ~90 | 172-173 | [6] |
| Ethyl 1H-pyrazole-4-carboxylate derivatives | NaOH, THF/H₂O, rt | 1H-pyrazole-4-carboxylic acid derivatives | 70-90 | Varies | [3] |
Table 2: Representative Reaction Data for Pyrazole Carboxamide Synthesis
| Pyrazole Carboxylic Acid | Aniline Derivative | Coupling Method | Product | Yield (%) | Melting Point (°C) | Reference |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 2',4'-dichlorobenzylamine | SOCl₂, K₂CO₃, THF | 1-Methyl-N-(2',4'-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 49.0 | 147.4-147.8 | [1] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2-Iodoaniline | EDCI, DMAP, DCM | 3-(Difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide | 81 | Not reported | [1] |
Visualization of Key Relationships
The following diagram illustrates the logical relationship in the design and synthesis of pyrazole carboxamide fungicides, highlighting the modularity of the approach.
Caption: Modular approach to synthesizing a library of pyrazole carboxamide agrochemicals.
These detailed application notes and protocols provide a solid foundation for researchers and scientists to utilize this compound in the synthesis of novel and potentially potent agrochemicals. The provided methodologies are based on established chemical principles and can be adapted to a wide range of aniline derivatives to explore new chemical space in the quest for effective crop protection solutions.
References
- 1. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Regioselective Synthesis of 1,4-Dimethyl-1H-pyrazole
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. EP0526281A1 - Process for the preparation of 1,4-substituted pyrazoles - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate for the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, a key building block in the synthesis of novel pyrazole-based compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This document outlines the hydrolysis of the ethyl ester to its corresponding carboxylic acid and subsequent amide coupling to generate a library of novel derivatives with potential therapeutic applications.
Overview of Derivatization Strategies
The primary route for the derivatization of this compound involves a two-step process. The first step is the hydrolysis of the ethyl ester to the more reactive carboxylic acid intermediate, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. This is followed by the coupling of the carboxylic acid with a variety of primary or secondary amines to form a diverse library of amide derivatives. This strategy allows for the systematic exploration of the chemical space around the pyrazole core to develop structure-activity relationships (SAR) for drug discovery programs.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol details the conversion of the ethyl ester to its corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a mixture of methanol or ethanol and water (e.g., a 3:1 ratio).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl. A precipitate should form.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate under reduced pressure to yield 1,4-dimethyl-1H-pyrazole-5-carboxylic acid as a solid.
Protocol 2: Amide Coupling of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
This protocol describes the formation of novel amide derivatives using a standard peptide coupling agent.
Materials:
-
1,4-dimethyl-1H-pyrazole-5-carboxylic acid
-
Substituted primary or secondary amine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) OR
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) OR
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling agent (DCC/HOBt, PyBOP, or HBTU) (1.2 eq) and stir for 10 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Caption: Simplified mechanism of amide bond formation using a coupling agent.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of this compound. The yields are based on reported procedures for structurally similar pyrazole esters.
| Step | Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Hydrolysis | This compound | LiOH | MeOH/H₂O | 60 | 3 | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | 90-98 |
| Amide Coupling | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | Benzylamine, HBTU, DIPEA | DMF | RT | 16 | N-benzyl-1,4-dimethyl-1H-pyrazole-5-carboxamide | 85-95 |
| Amide Coupling | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | Morpholine, HBTU, DIPEA | DMF | RT | 18 | (1,4-dimethyl-1H-pyrazol-5-yl)(morpholino)methanone | 80-90 |
| Amide Coupling | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | Aniline, HBTU, DIPEA | DMF | RT | 20 | 1,4-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide | 75-85 |
Applications in Drug Discovery
The synthesized pyrazole amide derivatives can be screened for a variety of biological activities. Pyrazole-containing compounds have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][3] The diversity of the amide library generated through these protocols allows for the exploration of key interactions with biological targets, facilitating the identification of lead compounds for further development. For instance, these novel compounds can be evaluated in kinase inhibition assays to identify potential new treatments for various cancers.[1] Furthermore, their anti-inflammatory properties can be assessed using in vitro models, such as measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells.[3][4] The modular nature of the synthesis allows for rapid optimization of potency and pharmacokinetic properties.
References
Catalytic Routes to Substituted Pyrazoles: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of substituted pyrazoles, a core scaffold in numerous pharmaceuticals and agrochemicals. The following sections outline various catalytic methodologies, including transition-metal-catalyzed and organocatalytic approaches, offering researchers a comprehensive guide to selecting and implementing efficient synthetic strategies.
Copper-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones
This method provides a mild and convenient route to a broad range of pyrazole derivatives through a copper-catalyzed aerobic oxidative cyclization. The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage.[1][2][3]
Data Presentation
| Entry | Substrate (Hydrazone derived from) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenyl-2-(prop-2-en-1-yl)hydrazine & Acetophenone | CuOTf (10) | 1,10-phenanthroline-5,6-dione (15) | DCE | 80 | 12 | 85 |
| 2 | 1-(4-Chlorophenyl)-2-(prop-2-en-1-yl)hydrazine & Acetophenone | CuOTf (10) | 1,10-phenanthroline-5,6-dione (15) | DCE | 80 | 12 | 82 |
| 3 | 1-(4-Methylphenyl)-2-(prop-2-en-1-yl)hydrazine & Acetophenone | CuOTf (10) | 1,10-phenanthroline-5,6-dione (15) | DCE | 80 | 12 | 88 |
| 4 | 1-Phenyl-2-(prop-2-en-1-yl)hydrazine & 4-Methoxyacetophenone | CuOTf (10) | 1,10-phenanthroline-5,6-dione (15) | DCE | 80 | 12 | 80 |
| 5 | 1-Phenyl-2-(prop-2-en-1-yl)hydrazine & Propiophenone | CuOTf (10) | 1,10-phenanthroline-5,6-dione (15) | DCE | 80 | 12 | 75 |
Experimental Protocol
To a screw-capped vial equipped with a magnetic stir bar were added the β,γ-unsaturated hydrazone (0.2 mmol, 1.0 equiv), CuOTf (0.02 mmol, 10 mol%), and 1,10-phenanthroline-5,6-dione (0.03 mmol, 15 mol%). The vial was sealed, and 1,2-dichloroethane (DCE, 2.0 mL) was added. The reaction mixture was stirred at 80 °C under an air atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired pyrazole product.
Reaction Workflow and Proposed Mechanism
Caption: Workflow and proposed mechanism for Cu-catalyzed pyrazole synthesis.
Palladium-Catalyzed Synthesis of N-Arylpyrazoles
This protocol describes the synthesis of N-arylpyrazoles via a palladium-catalyzed coupling reaction between aryl triflates and pyrazole derivatives. The use of tBuBrettPhos as a ligand is crucial for achieving high yields, even with sterically hindered substrates.[4][5][6]
Data Presentation
| Entry | Aryl Triflate | Pyrazole | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl triflate | Pyrazole | Pd(dba)₂ (2) | tBuBrettPhos (3) | K₃PO₄ | 1,4-Dioxane | 70 | 24 | 92 |
| 2 | 4-Tolyl triflate | Pyrazole | Pd(dba)₂ (2) | tBuBrettPhos (3) | K₃PO₄ | 1,4-Dioxane | 70 | 24 | 95 |
| 3 | 4-Methoxyphenyl triflate | Pyrazole | Pd(dba)₂ (2) | tBuBrettPhos (3) | K₃PO₄ | 1,4-Dioxane | 70 | 24 | 90 |
| 4 | 2-Methylphenyl triflate | Pyrazole | Pd(dba)₂ (4) | tBuBrettPhos (6) | K₃PO₄ | 1,4-Dioxane | 70 | 24 | 85 |
| 5 | Phenyl triflate | 3,5-Dimethylpyrazole | Pd(dba)₂ (2) | tBuBrettPhos (3) | K₃PO₄ | 1,4-Dioxane | 70 | 24 | 93 |
Experimental Protocol
In a glovebox, an oven-dried Schlenk flask was charged with Pd(dba)₂ (0.006 mmol, 2 mol%), tBuBrettPhos (0.009 mmol, 3 mol%), and K₃PO₄ (0.45 mmol, 1.5 equiv). 1,4-Dioxane (1.5 mL) was added, and the mixture was heated at 120 °C for 5 minutes, then cooled to room temperature. To this pre-activated catalyst mixture, the aryl triflate (0.3 mmol, 1.0 equiv) and the pyrazole derivative (0.36 mmol, 1.2 equiv) were added. The reaction mixture was then stirred at 70 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the N-arylpyrazole product.
Reaction Workflow and Catalytic Cycle
Caption: Workflow and catalytic cycle for Pd-catalyzed N-arylation of pyrazoles.
Gold-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridines
This method outlines an efficient gold-catalyzed intramolecular cyclization of pyrazole-substituted propargyl alcohols to afford pyrazolo[1,5-a]pyridines. The reaction proceeds via a 6-endo-dig cyclization, forming a new C-N bond regioselectively.[7][8]
Data Presentation
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(1H-Pyrazol-1-yl)-3-phenylprop-2-yn-1-ol | AuCl₃ (5) | DCE | 80 | 2 | 92 |
| 2 | 1-(1H-Pyrazol-1-yl)-3-(p-tolyl)prop-2-yn-1-ol | AuCl₃ (5) | DCE | 80 | 2 | 95 |
| 3 | 1-(1H-Pyrazol-1-yl)-3-(4-methoxyphenyl)prop-2-yn-1-ol | AuCl₃ (5) | DCE | 80 | 2.5 | 90 |
| 4 | 1-(1H-Pyrazol-1-yl)-3-(4-chlorophenyl)prop-2-yn-1-ol | AuCl₃ (5) | DCE | 80 | 3 | 88 |
| 5 | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylprop-2-yn-1-ol | AuCl₃ (5) | DCE | 80 | 2 | 94 |
Experimental Protocol
To a solution of the pyrazole-substituted propargyl alcohol (0.5 mmol) in 1,2-dichloroethane (DCE, 5 mL) was added AuCl₃ (0.025 mmol, 5 mol%). The reaction mixture was stirred at 80 °C for the time indicated by TLC analysis. Upon completion, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to give the corresponding pyrazolo[1,5-a]pyridine.
Reaction Workflow and Proposed Mechanism
Caption: Workflow and proposed mechanism for Au-catalyzed pyrazolo[1,5-a]pyridine synthesis.
Organocatalytic Enantioselective Synthesis of Pyrano[2,3-c]pyrazoles
This method describes the first enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. The reaction is catalyzed by a cinchona alkaloid derivative and proceeds via a tandem Michael addition and Thorpe-Ziegler type reaction.[9]
Data Presentation
| Entry | Pyrazolin-5-one | Benzylidenemalononitrile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Benzalmalononitrile | Quinine (5) | CH₂Cl₂ | 27 | 80 | 23 |
| 2 | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Benzalmalononitrile | Cupreine (5) | CH₂Cl₂ | 27 | 92 | 96 |
| 3 | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 4-Chlorobenzalmalononitrile | Cupreine (5) | CH₂Cl₂ | 36 | 90 | 85 |
| 4 | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 4-Methoxybenzalmalononitrile | Cupreine (5) | CH₂Cl₂ | 48 | 88 | 82 |
| 5 | 3-Ethyl-1-phenyl-2-pyrazolin-5-one | Benzalmalononitrile | Cupreine (5) | CH₂Cl₂ | 30 | 91 | 95 |
Experimental Protocol
To a solution of the 2-pyrazolin-5-one (0.10 mmol) and the benzylidenemalononitrile (0.10 mmol) in CH₂Cl₂ (2.0 mL) was added the cinchona alkaloid catalyst (5 mol%). The reaction mixture was stirred at room temperature for the specified time. The progress of the reaction was monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel to afford the desired pyrano[2,3-c]pyrazole.
Reaction Workflow and Logical Relationship
Caption: Workflow and logical sequence for organocatalytic pyranopyrazole synthesis.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 5. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate by Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The purity of such compounds is paramount for accurate biological screening, toxicological studies, and eventual use in pharmaceutical formulations. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to obtain high-purity materials by separating the desired compound from impurities.[2][3]
This document provides detailed application notes and experimental protocols for the purification of this compound using various crystallization techniques. The selection of an appropriate solvent and method is critical for successful purification, and this guide outlines a systematic approach to achieve high purity and yield.[4][5]
General Principles of Crystallization
Crystallization is a solid-liquid separation technique where a solid compound is precipitated from a solution in a crystalline form. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. Typically, a compound is more soluble in a hot solvent than in a cold one.[5] By dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool, the compound's solubility decreases, leading to the formation of crystals. Soluble impurities tend to remain in the solution, while insoluble impurities can be removed by filtration of the hot solution.[2][4]
Selecting a Suitable Crystallization Solvent
The choice of solvent is the most critical factor in developing a successful crystallization protocol.[5] An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility for the target compound at high temperatures and low solubility at low temperatures. This ensures a good recovery of the purified compound upon cooling.[4]
-
Inertness: The solvent should not react with the compound to be purified.[4][5]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[5]
-
Boiling Point: The boiling point of the solvent should ideally be below the melting point of the compound to prevent the compound from "oiling out" as a liquid instead of crystallizing.[4]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.
Given the structure of this compound (a moderately polar molecule with an ester and a pyrazole ring), a range of solvents with varying polarities should be screened.
Table 1: Potential Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Water | 100 | 80.1 | Non-toxic, non-flammable |
| Ethanol | 78 | 24.5 | Flammable |
| Isopropanol | 82 | 19.9 | Flammable, irritant |
| Acetone | 56 | 20.7 | Highly flammable, irritant |
| Ethyl Acetate | 77 | 6.0 | Flammable, irritant |
| Toluene | 111 | 2.4 | Flammable, toxic |
| Heptane | 98 | 1.9 | Flammable |
A systematic solvent screening should be performed on a small scale to identify the most suitable solvent or solvent system. This involves testing the solubility of a small amount of the crude product in a small volume of each solvent at room temperature and then upon heating.
Experimental Protocols
The following are detailed protocols for three common crystallization techniques. The choice of method will depend on the properties of the compound and the impurities.
Protocol 1: Single Solvent Recrystallization
This is the most common and straightforward crystallization method.
Methodology:
-
Solvent Selection: Based on preliminary screening, select a single solvent that dissolves the crude this compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5] It is crucial to use the minimum amount of hot solvent to ensure good recovery.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[6] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is useful when no single solvent has the desired solubility characteristics. It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").
Methodology:
-
Solvent Pair Selection: Choose a pair of miscible solvents with different polarities. For this compound, pairs like Ethanol/Water, Acetone/Water, or Toluene/Heptane could be effective.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid). The cloudiness indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture for washing.
Protocol 3: Slow Evaporation
This technique is suitable for obtaining high-quality single crystals, often for X-ray diffraction studies, and works well for compounds that are highly soluble at room temperature.
Methodology:
-
Dissolution: Dissolve the crude compound in a suitable solvent at room temperature. The solvent should be relatively volatile.
-
Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a vibration-free location.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours or days. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.
Data Presentation
Table 2: Hypothetical Crystallization Data for this compound
This table presents example data that should be recorded during the optimization of the crystallization process.
| Protocol | Solvent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| 1 | Ethanol | 1.00 | 0.85 | 85 | 99.5 | 43-45 |
| 2 | Acetone/Water | 1.00 | 0.78 | 78 | 99.2 | 42-44 |
| 3 | Ethyl Acetate | 1.00 | 0.65 | 65 | 99.8 | 44-45 |
Visualization of Workflows
Caption: General workflow for single-solvent recrystallization.
Caption: Decision logic for selecting a crystallization method.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. amherst.edu [amherst.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: A robust and common strategy involves a two-step approach to control regioselectivity. The first step is the synthesis of the pyrazole core, typically via a cyclocondensation reaction to form an Ethyl 4-methyl-1H-pyrazole-5-carboxylate intermediate. The second step is the specific methylation of the N1 position of the pyrazole ring. This method is often preferred as it avoids the formation of unwanted N-alkylation isomers that can occur if methylhydrazine is used in the initial cyclization.[1][2]
Q2: What are the primary factors that influence the overall yield of the synthesis?
A2: The overall yield is critically dependent on several factors:
-
Purity of Starting Materials: Using high-purity reagents is essential to prevent side reactions.
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of base or catalyst for each step must be carefully optimized.
-
Control of Regioselectivity: Preventing the formation of isomers during the pyrazole ring formation is crucial.[3]
-
Purification Efficiency: The ability to effectively separate the desired product from byproducts and unreacted starting materials significantly impacts the final isolated yield.[4]
Q3: How can I minimize the formation of regioisomers?
A3: Regioisomer formation is a common challenge in pyrazole synthesis.[3] The most effective strategy is to build the pyrazole ring first using hydrazine with a suitable 1,3-dicarbonyl equivalent, which results in an N-unsubstituted pyrazole. Subsequently, the N1 position can be selectively methylated in a separate step. This circumvents the ambiguity of which nitrogen atom will be alkylated when using a substituted hydrazine from the start.
Troubleshooting Guide
Issue 1: Low Yield in the Cyclocondensation Step (Formation of Ethyl 4-methyl-1H-pyrazole-5-carboxylate)
| Question | Possible Cause & Solution |
| My cyclocondensation reaction has a very low yield. What should I investigate first? | 1. Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature.2. Suboptimal pH: The pH can be critical. For reactions involving hydrazine hydrate, a slightly acidic medium (e.g., using acetic acid as a catalyst or solvent) is often required to facilitate the condensation and subsequent cyclization.[5]3. Inefficient Water Removal: The cyclization step involves the elimination of water. If water is not effectively removed (e.g., by a Dean-Stark trap in suitable solvents like toluene), the equilibrium may not favor product formation. |
| I am observing multiple spots on my TLC plate, suggesting byproducts. | 1. Side Reactions: The 1,3-dicarbonyl precursor may be unstable or prone to self-condensation. Ensure it is prepared fresh or properly stored.2. Hydrazine Degradation: Hydrazine can be unstable. Use a fresh, high-quality source. |
Issue 2: Poor Results in the N-Methylation Step
| Question | Possible Cause & Solution |
| The N-methylation reaction is incomplete, with significant starting material remaining. | 1. Insufficient Base: A strong enough base is required to deprotonate the pyrazole N-H. If a weak base is used (e.g., Na₂CO₃), the deprotonation may be incomplete. Consider a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous solvent.[1]2. Inactive Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded. Use a fresh bottle or purify it before use. |
| My final product is difficult to purify from the reaction mixture. | 1. Inseparable Byproducts: Over-alkylation or side reactions can lead to byproducts with similar polarity to the desired product. Try optimizing the stoichiometry by using only a slight excess (1.05-1.1 equivalents) of the methylating agent.2. Emulsion during Workup: After quenching the reaction, emulsions can form during the aqueous extraction. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Data & Optimization
Optimizing the N-methylation step is critical for achieving a high overall yield. The choice of base, solvent, and methylating agent plays a significant role.
Table 1: Influence of Reaction Conditions on N-Methylation Yield (Illustrative Data)
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 85-95% | A common, effective, and cost-efficient method.[1] Dimethyl sulfate is highly toxic and requires careful handling. |
| Methyl Iodide | K₂CO₃ | DMF | 25-40°C | 80-90% | Good for reactions at or near room temperature. Methyl iodide is a volatile toxicant. |
| Methyl Iodide | NaH | Anhydrous THF | 0-25°C | >90% | Often provides the highest yields but requires strict anhydrous conditions and careful handling of NaH. |
| Dimethyl Carbonate | K₂CO₃ | DMF | 100-120°C | 75-85% | A greener, less toxic alternative to dimethyl sulfate, but typically requires higher temperatures and may result in slightly lower yields.[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate (Intermediate)
This protocol is based on the cyclocondensation of a β-ketoester equivalent with hydrazine.
-
Reaction Setup: To a solution of ethyl 2-formylpropanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 - 1.1 eq) dropwise at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitoring: Track the consumption of the starting material using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate).
-
Workup: Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield the intermediate product.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the N-methylation of the pyrazole intermediate.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Ethyl 4-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the suspension while stirring vigorously.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
Quenching: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Workup: Evaporate the solvent from the filtrate. Dissolve the residue in dichloromethane (DCM), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.[1]
Visual Guides: Workflows and Logic Diagrams
Caption: High-level workflow for the two-step synthesis of the target compound.
References
- 1. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
troubleshooting common problems in pyrazole synthesis.
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1][2] The primary reasons often relate to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, which reduces the yield and complicates the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]
-
Optimize Reaction Conditions:
-
Temperature and Time: Many condensation reactions require heating to proceed to completion.[2] Consider increasing the reaction temperature or refluxing the mixture. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time and ensure the starting materials are fully consumed.[1][2] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[2]
-
Catalyst: The choice and amount of an acid or base catalyst can be critical. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[2] In some cases, a mild base like sodium acetate may be beneficial.[1]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor the formation of side products.[2]
-
-
Identify and Minimize Side Reactions: Unwanted side reactions can significantly lower the yield of the desired pyrazole. In the Knorr synthesis, for instance, intermediates like hydroxylpyrazolidine or di-addition products can form.[2] Modifying the reaction conditions, such as solvent and temperature, can help minimize the formation of these byproducts.[2]
-
Prevent Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. If product degradation is suspected, try running the reaction at a lower temperature or using a milder catalyst.[2] Also, ensure the workup procedure is not degrading your product. For example, if your pyrazole is sensitive to strong acids, neutralize the reaction mixture carefully.[2]
-
Optimize Purification: Significant product loss can occur during purification steps like chromatography or recrystallization.[2] Refer to FAQ 4 for tips on purification.
References
Technical Support Center: Purification of Crude Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent systems like ethanol/water or ethyl acetate/hexanes. |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. | |
| Oily Product After Recrystallization | The presence of impurities that lower the melting point. | The compound may require further purification by column chromatography before recrystallization. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. | |
| Product Fails to Crystallize | The solution is supersaturated or contains significant impurities. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product if available. If these methods fail, remove the solvent and attempt purification by column chromatography. |
| Poor Separation in Column Chromatography | Incorrect eluent system. | Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point is a mixture of ethyl acetate and hexanes. Adjust the polarity to achieve good separation of the desired product from impurities. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is often preferred. | |
| The sample was overloaded. | The amount of crude material should typically be 1-5% of the weight of the silica gel. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | Monitor the reaction progress using TLC or another analytical method to ensure it has gone to completion before workup. |
| Inefficient purification. | Re-purify the product using the appropriate method (recrystallization or column chromatography) with optimized conditions. | |
| Product Appears Discolored | Presence of colored impurities. | Treatment with activated carbon during recrystallization can sometimes remove colored impurities. Column chromatography is also effective. |
| Hydrolysis of the Ester | Exposure to acidic or basic conditions, especially with water present. | Ensure all solvents and reagents are dry and avoid prolonged exposure to strong acids or bases during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding hydrazine and diketone precursors, as well as side products from incomplete cyclization or N-alkylation at the incorrect nitrogen atom. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can also occur if the reaction or workup conditions are not anhydrous.
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. For removing minor impurities and obtaining highly crystalline material, recrystallization is often suitable.[1] For complex mixtures with impurities of similar polarity to the product, column chromatography is more effective.
Q3: What is a good solvent for recrystallizing this compound?
A3: Based on data for similar pyrazole esters, ethanol is a good starting point for recrystallization.[1][2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. The ideal solvent or solvent system should be determined experimentally to maximize yield and purity.
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the fractions from column chromatography, and the purified product, you can assess the separation and purity. Final purity should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Q5: My purified product is an oil, but it is expected to be a solid. What should I do?
A5: If the product is an oil, it may still contain impurities that are depressing its melting point. Further purification by column chromatography may be necessary. Alternatively, you can try dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar solvent dropwise to precipitate the solid product.
Experimental Protocols
Recrystallization Protocol
This is a general procedure; the choice of solvent and specific temperatures should be optimized for your specific case.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal eluent system using TLC. A good eluent system will give the desired product an Rf value of approximately 0.3-0.4. A common eluent for pyrazole derivatives is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be controlled to ensure good separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Ethanol, Ethanol/Water, Ethyl Acetate/Hexanes | Based on structurally similar compounds.[1][2] |
| Column Chromatography Adsorbent | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Column Chromatography Eluent | Ethyl Acetate/Hexanes, Dichloromethane/Hexanes | Polarity should be adjusted based on TLC analysis. |
| Silica Gel to Compound Ratio | 20:1 to 100:1 by weight | Higher ratios are used for more difficult separations. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
identifying side products in Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate reactions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
The most prevalent side product is the regioisomer, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This occurs due to the two possible cyclization pathways during the reaction of the asymmetric dicarbonyl intermediate with methylhydrazine. The formation of a mixture of these two isomers is a common challenge in this synthesis.[1][2]
Q2: What other potential side products should I be aware of?
Besides the main regioisomeric byproduct, other potential impurities can include:
-
Unreacted starting materials: Such as the β-ketoester (e.g., ethyl 2,4-dioxo-5-methylhexanoate) and methylhydrazine.
-
Pyrazoline intermediate: Incomplete oxidation or aromatization can lead to the presence of the corresponding pyrazoline derivative.
-
Side products from the β-ketoester: The dicarbonyl starting material can undergo self-condensation or other side reactions under basic or acidic conditions.
-
Products from impurities in starting materials: Impurities in the starting β-ketoester or methylhydrazine can lead to the formation of other pyrazole derivatives.
Q3: How can I minimize the formation of the regioisomeric side product?
Controlling the regioselectivity of the cyclization reaction is key. Several factors can influence the ratio of the desired 1,4-dimethyl isomer to the 1,3-dimethyl isomer:
-
Solvent: The choice of solvent can significantly impact the isomer ratio. For instance, using more polar or protic solvents can favor one isomer over the other. Some studies have shown that fluorinated alcohols can increase regioselectivity in pyrazole formation.
-
Temperature: The reaction temperature can affect the kinetics of the two competing cyclization pathways. Careful optimization of the temperature profile is recommended.
-
pH of the reaction medium: The acidity or basicity of the reaction mixture can influence the reactivity of the nucleophilic centers in methylhydrazine and the electrophilic centers in the dicarbonyl compound.
Q4: How can I effectively separate the desired product from its regioisomeric side product?
Separation of the two isomers can be challenging due to their similar physical properties. However, the following techniques can be employed:
-
Column chromatography: This is the most common method for separating the isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation. Gradient elution may be necessary.
-
Recrystallization: If a suitable solvent system can be found where the solubilities of the two isomers are sufficiently different, fractional recrystallization can be an effective purification method.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be used to separate the isomers.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low yield of the desired product and presence of a major side product.
Possible Cause: Poor regioselectivity leading to the formation of a significant amount of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Troubleshooting Steps:
-
Analyze the product mixture: Use analytical techniques like 1H NMR, GC-MS, or LC-MS to confirm the presence and determine the ratio of the two regioisomers.
-
Optimize reaction conditions: Refer to the table below for the impact of different solvents and temperatures on the isomer ratio and adjust your protocol accordingly.
-
Purification: Employ careful column chromatography with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate) to separate the isomers.
Table 1: Effect of Reaction Conditions on Regioisomeric Ratio
| Solvent | Temperature (°C) | Typical Ratio (1,4-dimethyl : 1,3-dimethyl) | Reference |
| Ethanol | Reflux | ~2:1 to 3:1 | General observation in pyrazole synthesis |
| Toluene | Reflux | Can vary, often requires optimization | General knowledge |
| Acetic Acid | 100 | May favor one isomer, but can also lead to other side reactions | General knowledge |
| Dichloromethane | 40 | Reported to give mixtures | [1] |
Note: The exact ratios can vary depending on the specific dicarbonyl starting material and other reaction parameters.
Problem 2: Presence of multiple unidentified impurities in the crude product.
Possible Cause: Incomplete reaction, side reactions of starting materials, or use of impure reagents.
Troubleshooting Steps:
-
Check for unreacted starting materials: Compare the analytical data (e.g., TLC, GC-MS) of your crude product with that of the starting materials.
-
Look for pyrazoline intermediates: The presence of signals corresponding to sp3-hybridized carbons and protons in the pyrazole ring region of the NMR spectrum may indicate the presence of a pyrazoline. This can be addressed by extending the reaction time or using a mild oxidizing agent.
-
Verify the purity of starting materials: Ensure the β-ketoester and methylhydrazine are of high purity. Impurities can lead to a variety of side products.
-
Optimize reaction time and temperature: Insufficient reaction time or temperature may lead to incomplete conversion. Conversely, excessively high temperatures or long reaction times can promote decomposition and the formation of byproducts.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Ethyl 2,4-dioxo-5-methylhexanoate (1 equivalent)
-
Methylhydrazine (1.1 equivalents)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve ethyl 2,4-dioxo-5-methylhexanoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add methylhydrazine to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the regioisomers.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving side product issues.
References
Technical Support Center: Optimization of Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pyrazole synthesis experiments.
Issue 1: Low or No Yield of the Desired Pyrazole
Q: My pyrazole synthesis is resulting in a consistently low yield or failing altogether. What are the common causes and how can I troubleshoot this?
A: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors, from starting material quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. For thermally sensitive materials, a moderate increase in temperature for a shorter duration might be beneficial.[1][2]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by ensuring rapid and uniform heating.[1][2]
-
-
Poor Starting Material Purity: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing yield and complicating purification. Hydrazine derivatives can also degrade over time.
-
Verify Purity: Use pure starting materials. It is often recommended to use a freshly opened or recently purified hydrazine reagent.
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can prevent the reaction from going to completion.
-
Use a Slight Excess of Hydrazine: Employing a slight excess (1.0-1.2 equivalents) of the hydrazine component can help drive the reaction forward.
-
-
Improper Catalyst Choice or Concentration: The type and amount of catalyst are critical.
-
Formation of Tar-like Substances: Polymerization or degradation of starting materials at elevated temperatures can lead to the formation of tar.
-
Optimize Temperature: Running the reaction at a lower temperature for a longer period can minimize byproduct formation. Ensure starting materials are pure, as impurities can catalyze side reactions.[2]
-
Issue 2: Formation of a Mixture of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons.[6] Selectivity is governed by a sensitive balance of steric and electronic factors, as well as reaction conditions.[3][5]
Strategies to Enhance Regioselectivity:
-
Exploit Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group (like -CF₃) will be more reactive.[6]
-
Leverage Steric Hindrance: Bulky substituents on the dicarbonyl compound or the hydrazine can physically block attack at the nearest carbonyl group, favoring reaction at the less hindered site.[6]
-
Optimize Solvent Choice: The solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[3]
-
Control Reaction pH: The acidity of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, influencing the initial site of attack.[3][7]
Issue 3: Reaction Mixture Discoloration
Q: My reaction mixture has turned dark brown or black. Is this normal, and can I still isolate my product?
A: Discoloration is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to oxidative processes. While a dark color may indicate byproduct formation, it does not necessarily mean the reaction has failed.
Troubleshooting Steps:
-
Use a Mild Base: If using a hydrazine salt, the reaction can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.
-
Purification: The colored impurities can often be removed during workup and purification.
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities before filtration.
-
Recrystallization/Chromatography: These are effective methods for separating the desired pyrazole from colored byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis? A1: The Knorr pyrazole synthesis and its variations are among the most common and versatile methods. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) with a hydrazine derivative.[4][8]
Q2: How can I monitor the progress of my pyrazole synthesis? A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[9] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot. For more quantitative analysis, LC-MS can be used.[1]
Q3: What are the advantages of using microwave irradiation for pyrazole synthesis? A3: Microwave-assisted synthesis offers several advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles.[2][10] The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of thermal degradation byproducts.[1][11]
Q4: How do I choose the right solvent for my reaction? A4: The choice of solvent can influence reaction rates, yields, and even regioselectivity.[3][12]
-
Protic Solvents: Ethanol is a common and effective solvent for many pyrazole syntheses.
-
Fluorinated Alcohols: For issues with regioselectivity, fluorinated alcohols like TFE or HFIP can be highly effective.[3]
-
Solvent-Free Conditions: In many microwave-assisted procedures, reactions can be run neat (solvent-free), which is environmentally friendly and can lead to shorter reaction times and high yields.[11][13]
Q5: My pyrazole product is difficult to purify. What are the recommended methods? A5: Purification strategy depends on the physical properties of your product.
-
Crystallization/Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is often the most effective method for obtaining high purity material.[9]
-
Column Chromatography: For oils or solid mixtures that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.
-
Filtration: If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent (like water), it can be isolated by vacuum filtration.[9]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives.[2][14]
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | 7–9 hours | 77-85 | [2] |
| 2 | Microwave | 9–10 minutes | 79–92 | [2] |
| 3 | Conventional | 8-10 hours | 75-80 | [14] |
| 4 | Microwave | 17-20 minutes | 86-92 | [14] |
Table 2: Effect of Catalyst on the Synthesis of 3,5-Dimethylpyrazole.[7]
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Glacial Acetic Acid | Water | 50 | 3 hours | 93.5 |
| Hydrazine Sulfate / NaOH | Water | 50 | 3 hours | 94.2 |
| Carbazic Acid | Water | 50 | 3 hours | 96.1 |
| None | Water | 50 | 3 hours | 85.3 |
Table 3: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical Diketone with Methylhydrazine.[6] (Reaction: 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine)
| Solvent | Temperature (°C) | Time (h) | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | 25 | 4 | 1 : 1.3 | 95 |
| 2,2,2-Trifluoroethanol (TFE) | 25 | 1 | 5.7 : 1 | 96 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | 1 | 32.3 : 1 | 97 |
Experimental Protocols
Protocol 1: Classical Knorr Synthesis of a Pyrazolone Derivative[9]
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Ethyl acetate/Hexane for TLC
-
-
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stirrer, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[9]
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane to confirm consumption of the starting ketoester.[9]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[9]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[9]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.[9]
-
Protocol 2: Microwave-Assisted Synthesis of a Pyrazolone Derivative[6]
This protocol outlines a general procedure for synthesizing pyrazoles under microwave irradiation. Note: Conditions must be optimized for specific substrates.
-
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.1 mmol)
-
Glacial acetic acid (5 mL)
-
-
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.1 mmol).[6]
-
Solvent/Catalyst: Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[6]
-
Microwave Irradiation: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and duration (e.g., 120-140°C for 15-20 minutes).[6]
-
Work-up: After the reaction, allow the vessel to cool to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the product.[6]
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[6]
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
Caption: Decision-making process for addressing regioselectivity issues.
References
- 1. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Alternative Synthetic Routes to Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenge lies in achieving the correct regioselectivity. The reaction of an unsymmetrical β-ketoester with a substituted hydrazine, a common method for pyrazole synthesis, can lead to the formation of two constitutional isomers. Separating these isomers can be difficult due to their similar physical properties.
Q2: Which are the most promising alternative synthetic routes to obtain this compound?
A2: Two primary alternative routes are recommended:
-
One-Pot Cyclocondensation: This approach involves the direct reaction of a suitable β-ketoester with methylhydrazine. While efficient, this method often yields a mixture of regioisomers.
-
Two-Step Synthesis via N-Alkylation: This route involves first synthesizing the NH-pyrazole intermediate, Ethyl 4-methyl-1H-pyrazole-5-carboxylate, followed by a selective N-methylation of the pyrazole ring. This method can offer better control over the final product's regiochemistry.
Q3: How can I improve the regioselectivity of the cyclocondensation reaction?
A3: Several factors can influence the regioselectivity of the pyrazole ring formation:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to enhance the formation of one regioisomer over the other.[1][2]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen atoms in methylhydrazine, potentially favoring the attack of one nitrogen over the other.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Besides the formation of the undesired regioisomer, other potential side reactions include incomplete cyclization, formation of hydrazones that do not cyclize, and potential side reactions involving the ester group under harsh basic or acidic conditions. The purity of starting materials is crucial, as impurities can catalyze side reactions and lead to the formation of tar-like substances, especially at elevated temperatures.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Experiment with a range of temperatures. Lower temperatures may favor the formation of a specific isomer, while higher temperatures might be necessary to drive the reaction to completion. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Impure Starting Materials | - Ensure the purity of your starting materials, especially the β-ketoester and methylhydrazine. Impurities can lead to unwanted side reactions and lower the yield. |
| Incorrect Stoichiometry | - While a 1:1 molar ratio is theoretically required, a slight excess of methylhydrazine (e.g., 1.1 equivalents) can sometimes improve the yield by ensuring the complete consumption of the β-ketoester. |
Issue 2: Difficulty in Separating Regioisomers
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | - Column Chromatography: This is the most common method for separating pyrazole regioisomers. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexane) to achieve optimal separation on a silica gel column.[3] - Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can be an effective, albeit more resource-intensive, option. |
| Co-crystallization of Isomers | - If the isomers co-crystallize, purification by recrystallization will be ineffective. In this case, column chromatography is the preferred method of purification. |
Experimental Protocols
Below are detailed experimental protocols for the two proposed alternative synthetic routes.
Route 1: One-Pot Cyclocondensation
This method involves the direct reaction of Ethyl 2-methyl-3-oxobutanoate with methylhydrazine.
Reaction Scheme:
Caption: One-Pot Synthesis of this compound.
Procedure:
-
To a solution of Ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of regioisomers, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Route 2: Two-Step Synthesis via N-Alkylation
This route involves the synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate followed by N-methylation.
Workflow Diagram:
Caption: Two-Step Synthesis via N-Alkylation.
Procedure:
Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate
-
React Ethyl 2-formylpropanoate (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol at reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: N-Methylation of Ethyl 4-methyl-1H-pyrazole-5-carboxylate
-
To a solution of Ethyl 4-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent, add a base such as potassium carbonate.
-
Add the N-methylating agent. Dimethyl carbonate is a greener alternative to traditional methylating agents like dimethyl sulfate or methyl iodide.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.
-
The final product can be purified by column chromatography.
Data Summary
The following table summarizes typical reaction parameters for analogous pyrazole syntheses, which can serve as a starting point for optimization.
| Reaction | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Analogue Synthesis 1 | Ethyl 2,4-dioxovalerate, Hydrazine monohydrate | Ethanol/Acetic Acid | Room Temp | 15 | 74 |
| Analogue Synthesis 2 | Diethyl oxalate, Acetone, Methylhydrazine | Ethanol, DMF | 5-15 then 40-50 | 24 then 8 | 88.1 |
| N-Methylation | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, Dimethyl carbonate | N/A (autoclave) | 120 | 12 | >82.5 |
Disclaimer: The provided protocols and data are based on syntheses of analogous compounds and should be adapted and optimized for the specific synthesis of this compound. Always perform a thorough risk assessment before conducting any chemical synthesis.
References
Technical Support Center: Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the formation of the pyrazole ring followed by N-methylation. Key methods include the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a substituted hydrazine. For this specific molecule, a plausible route involves the reaction of a C4-methylated 1,3-dicarbonyl precursor with methylhydrazine, or a related strategy followed by methylation of the N1 position.
Q2: How can I improve the regioselectivity of the pyrazole ring formation?
A2: Achieving high regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] Strategies to improve regioselectivity include:
-
Choice of Hydrazine: Using specific substituted hydrazines, such as tert-butylhydrazine, has been shown to yield single regioisomers in high yields.[2]
-
Reaction Conditions: Modifying the solvent, temperature, and catalyst (acidic or basic) can influence which carbonyl group the hydrazine preferentially attacks.
-
Protecting Groups: Temporarily protecting one carbonyl group can force the reaction to proceed in the desired direction.
Q3: What are the primary safety concerns during scale-up?
A3: During scale-up, the primary safety concerns often revolve around the reagents used.
-
Methylating Agents: Traditional methylating agents like dimethyl sulfate are highly toxic and carcinogenic.[3] Safer, greener alternatives like dimethyl carbonate are recommended for large-scale production.[3]
-
Corrosive Reagents: Chlorinating agents like sulfuryl chloride are highly corrosive and release toxic gases upon contact with water.[3] Alternative methods such as electrochemical chlorination or using a hydrochloric acid/hydrogen peroxide system can mitigate these risks.[3][4]
-
Exothermic Reactions: Cyclization and methylation reactions can be exothermic. Proper temperature control, including slow addition of reagents and efficient cooling systems, is critical to prevent runaway reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.[5]
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure starting materials are fully consumed before workup.[5] Optimize Conditions: Increase reaction time or temperature. Microwave-assisted synthesis can sometimes improve yields and shorten reaction times.[5] |
| Side Product Formation | Identify Byproducts: Characterize major impurities (e.g., via NMR, MS) to understand the side reactions occurring. Common byproducts can include regioisomers or products from incomplete cyclization. Adjust Stoichiometry: Vary the molar ratios of reactants to minimize side product formation. |
| Suboptimal Catalyst | Screen Catalysts: The choice of acid or base catalyst is often critical. For condensation reactions, screen various protic acids (e.g., acetic acid, p-TsOH) or base catalysts (e.g., DBU) to find the optimal choice for your specific substrates.[1][5] |
| Product Degradation | Control Temperature: Ensure the reaction temperature does not exceed the stability limit of the product. Purification Conditions: Avoid harsh pH or high temperatures during extraction and purification steps. |
Issue 2: Difficulty in Product Purification
The crude product may contain regioisomers, starting materials, or byproducts that are difficult to separate.
| Potential Cause | Troubleshooting Strategy |
| Co-elution in Chromatography | Optimize Chromatography: Screen different solvent systems (eluents) and stationary phases (e.g., different types of silica gel, alumina). Alternative Techniques: Consider preparative HPLC if flash chromatography is ineffective. |
| Poor Crystallization | Screen Solvents: Test a wide range of single and mixed solvent systems to find suitable conditions for crystallization. Seeding: Use a small amount of pure product as a seed crystal to induce crystallization. |
| Formation of Isomers | Isomer Salt Formation: Convert the mixture of pyrazole isomers into acid addition salts (e.g., with HCl, H₂SO₄). The different salts may have varied solubilities, allowing for separation via fractional crystallization.[6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate Intermediate
This protocol describes a general method for forming the pyrazole ring, adapted from related syntheses.[7]
-
Intermediate Formation: In a reaction vessel under an inert atmosphere, sodium ethoxide is used to catalyze the condensation of an appropriate β-ketoester with diethyl oxalate to form an ethyl dioxo-butanoate intermediate.
-
Cyclization: The resulting dioxo-ester intermediate is suspended in a suitable solvent, such as glacial acetic acid or ethanol.
-
Hydrazine Addition: Methylhydrazine is added dropwise to the suspension at a controlled temperature (e.g., 0-10 °C).
-
Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for several hours until TLC/LC-MS analysis indicates the consumption of the intermediate.
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to yield the ethyl 1-methyl-pyrazole-carboxylate intermediate.
Protocol 2: N-Methylation of Pyrazole Intermediate
This protocol outlines the methylation of the second nitrogen on the pyrazole ring.[8]
-
Dissolution: The pyrazole intermediate is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.
-
Base Addition: A base, such as sodium carbonate or potassium carbonate, is added to the solution.
-
Methylating Agent: A methylating agent (e.g., dimethyl sulfate or the safer alternative, dimethyl carbonate) is added to the mixture.
-
Reaction: The mixture is heated to reflux for 12-24 hours, with reaction progress monitored by TLC/LC-MS.
-
Workup: Upon completion, the reaction is cooled, poured into water, and extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography or crystallization to afford the final product, this compound.
Visualizations
Logical Workflow: Troubleshooting Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.
Signaling Pathway: General Pyrazole Synthesis via Condensation
Caption: A generalized pathway for pyrazole synthesis via cyclocondensation.
Experimental Workflow: N-Methylation and Purification
Caption: A typical experimental workflow for the N-methylation of a pyrazole.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 3. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
stability and degradation of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
This technical support center provides guidance on the stability and degradation of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound, like many pyrazole derivatives, is expected to be relatively stable under standard laboratory conditions (i.e., ambient temperature, protected from light, and in a tightly sealed container). The pyrazole ring itself is a robust aromatic heterocycle known for its metabolic stability.[1][2] However, the ethyl ester functional group is susceptible to hydrolysis, especially in the presence of acid or base.
Q2: What are the primary degradation pathways for this compound?
A2: The most probable degradation pathways for this compound are:
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (1,4-dimethyl-1H-pyrazole-5-carboxylic acid) and ethanol. This reaction is catalyzed by acidic or basic conditions.
-
Oxidation: While the pyrazole ring is generally stable, strong oxidizing agents could potentially lead to ring-opening or other oxidative degradation products.
Q3: How should I store this compound to ensure its stability?
A3: To maximize stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable.
Q4: Is this compound sensitive to pH?
A4: Yes, due to the presence of the ethyl ester, the compound is sensitive to pH. In acidic or alkaline solutions, hydrolysis to the carboxylic acid will be accelerated. It is most stable in neutral aqueous solutions (pH ~7).
Troubleshooting Guide
Issue 1: I am observing a new, more polar spot on my TLC plate after leaving my sample in solution overnight.
-
Possible Cause: This is likely due to the hydrolysis of the ethyl ester to the more polar carboxylic acid. This process can occur if the solvent contains traces of acid or base, or even with prolonged exposure to neutral water.
-
Troubleshooting Steps:
-
Prepare fresh solutions for your experiments.
-
Use anhydrous solvents whenever possible if the presence of water is not required for the experiment.
-
If working in an aqueous medium, buffer the solution to a neutral pH.
-
Analyze the sample by LC-MS to confirm the mass of the new spot, which should correspond to the hydrolyzed product.
-
Issue 2: My quantitative analysis results are inconsistent and show a decrease in the concentration of the parent compound over time.
-
Possible Cause: This indicates degradation of the compound. The source of degradation could be hydrolysis, oxidation, or photodegradation depending on the experimental conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound and its solutions are stored as recommended (cool, dark, and dry).
-
Evaluate Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, fresh solvents.
-
Protect from Light: If experiments are conducted over an extended period, protect the samples from light by using amber vials or covering the glassware with aluminum foil.
-
Inert Atmosphere: If the compound is suspected to be sensitive to oxidation, handle solutions under an inert atmosphere.
-
Conduct a Forced Degradation Study: To identify the specific cause, perform a forced degradation study as outlined in the Experimental Protocols section below.
-
Data Presentation
As specific quantitative stability data for this compound is not publicly available, the following table provides a hypothetical example of results from a forced degradation study on a similar pyrazole ester compound to illustrate expected trends.
Table 1: Hypothetical Forced Degradation Data for a Pyrazole Ester
| Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradant (%) |
| 0.1 M HCl (60 °C) | 24 | 85.2 | 14.1 (Hydrolysis Product) |
| 0.1 M NaOH (RT) | 24 | 75.6 | 23.5 (Hydrolysis Product) |
| 3% H₂O₂ (RT) | 24 | 98.1 | 1.2 (Oxidative Adduct) |
| UV Light (254 nm) | 24 | 92.5 | 6.8 (Photodegradant) |
| 80 °C (Solid State) | 72 | 99.5 | < 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store a known amount of the solid compound in an oven at 80 °C for 72 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Use a photodiode array (PDA) detector to monitor the parent peak and any degradation products. Mass spectrometry (MS) can be used for the identification of degradants.
4. Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the percentage of major degradation products formed.
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Workflow for a forced degradation study.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of pyrazole esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrazole ester reactions?
A1: Common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Such as leftover 1,3-dicarbonyl compounds, esters, hydrazines, or their salts.[1][2]
-
Reaction Intermediates: Incomplete cyclization can leave intermediates like hydrazones or β-ketonitriles in the crude product.[3][4]
-
Byproducts and Side-Reaction Products: These can include regioisomers (e.g., 1,3,5- vs. 1,3,4-substituted pyrazoles), products from self-condensation of starting materials, or other unexpected derivatives.[1][5] For example, the synthesis of 3,4-dimethylpyrazole can be contaminated with 3-ethylpyrazole as a byproduct.[1]
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis may remain in the crude product.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: How can I choose the best purification method for my crude pyrazole ester?
A2: The optimal method depends on the nature of your target compound and the impurities present.
-
Column Chromatography is highly versatile and effective for separating compounds with different polarities, such as regioisomers or byproducts.[3][6]
-
Recrystallization is ideal for obtaining high-purity crystalline solids, especially when the main impurity is present in a small amount or has very different solubility.[7][8]
-
Acid-Base Extraction is a powerful technique if your pyrazole ester has an acidic or basic functional group, allowing for efficient separation from neutral impurities.[9][10]
Troubleshooting Guide
Problem 1: My crude product contains significant amounts of unreacted starting materials.
-
Solution: An initial acid-base wash during the work-up can be very effective. For example, washing the organic layer with a dilute acid (e.g., 1M HCl) will remove basic impurities like unreacted hydrazine, while a wash with a weak base (e.g., saturated NaHCO₃ solution) will remove acidic starting materials.[9][10] If starting materials have similar polarity to the product, column chromatography is the recommended next step.[3]
Problem 2: I have obtained a mixture of regioisomers that are difficult to separate.
-
Solution: Regioisomers often have slight differences in polarity, making flash column chromatography the most effective separation technique.[3][11] Careful selection of the eluent system is critical. Start with a low-polarity solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity while monitoring the separation by Thin Layer Chromatography (TLC).[3] In some cases, fractional recrystallization can also be used if the isomers have different solubilities in a specific solvent.[8]
Problem 3: My product has "oiled out" during recrystallization instead of forming crystals.
-
Solution: "Oiling out" happens when the compound precipitates from the solution above its melting point.[8] To resolve this:
-
Add more solvent: Re-heat the mixture and add more of the "good" solvent to decrease the saturation point.[8]
-
Cool slowly: Allow the flask to cool to room temperature as slowly as possible, perhaps by insulating it, before moving it to an ice bath.[8]
-
Use a seed crystal: Add a tiny crystal of the pure product to the cooled, supersaturated solution to induce crystallization.[8]
-
Change the solvent system: Experiment with a different solvent or a mixed-solvent system.[8]
-
Problem 4: How can I remove colored impurities from my pyrazole product?
-
Solution: If the colored impurity is highly polar, it may be removed by passing the crude product through a short plug of silica gel, eluting with a moderately polar solvent. For recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Data Presentation: Comparison of Purification Techniques
| Purification Method | Primary Use Case | Advantages | Disadvantages | Typical Purity Improvement |
| Column Chromatography | Separation of mixtures with varying polarities (e.g., regioisomers, byproducts).[3] | High resolution, applicable to a wide range of compounds, scalable. | Can be time-consuming and solvent-intensive; potential for product loss on the column.[7] | Can increase purity from ~70% to >98%. |
| Recrystallization | Final purification of solid compounds to obtain high-purity crystals.[8] | Yields very pure material, cost-effective, removes insoluble impurities effectively. | Requires the compound to be a solid; yield can be low if the compound has some solubility in the cold solvent.[8] | Can increase purity from ~90% to >99%. |
| Acid-Base Extraction | Separating acidic or basic pyrazoles from neutral compounds.[9][10] | Fast, simple, and uses inexpensive reagents; excellent for bulk removal of certain impurities.[10] | Only applicable to ionizable compounds; may not separate compounds with similar pKa values.[12] | Highly effective for removing targeted acidic/basic impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying a pyrazole ester using silica gel.
-
TLC Analysis: Determine the appropriate solvent system (eluent) using TLC. A good system will show clear separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.4. Common eluents are mixtures of hexane and ethyl acetate.[3][6]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, settling the silica bed. Add more eluent as needed to prevent the column from running dry.
-
-
Sample Loading:
-
Dissolve the crude pyrazole ester in a minimal amount of the reaction solvent or dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate using gentle air pressure.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole ester.[3]
Protocol 2: Recrystallization
This protocol describes the purification of a solid pyrazole ester.
-
Solvent Selection: Choose a solvent or solvent pair in which the pyrazole ester is soluble when hot but poorly soluble when cold. Ethanol, methanol, and ethyl acetate are common choices.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the compound completely.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[8]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 3: Acid-Base Extraction
This protocol is for separating a basic pyrazole derivative from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[10]
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. This will protonate the basic pyrazole, making it soluble in the aqueous layer.[12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the organic layer.[12] Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the basic product.
-
Recovery: Combine the aqueous extracts. While stirring, slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) to neutralize the acid and deprotonate the pyrazole salt, causing the pure basic pyrazole to precipitate out of the solution.[12]
-
Isolation: Collect the precipitated solid by vacuum filtration, or if it separates as an oil, extract it back into an organic solvent. Wash the isolated product with water and dry it thoroughly.
Visualizations
Caption: Troubleshooting workflow for selecting a purification method.
Caption: General experimental workflow for pyrazole ester synthesis and purification.
Caption: Logical diagram of an acid-base extraction procedure.
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, alongside structurally related pyrazole derivatives, supported by established experimental protocols.
The accurate interpretation of NMR spectra is crucial for the verification of synthesized compounds and for quality control in the pharmaceutical industry. Here, we delve into the spectral characteristics of this compound and compare it with other pyrazole-based esters to aid in the identification and characterization of this class of molecules.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimentally determined data for similar compounds. These comparisons are vital for identifying characteristic peaks and understanding the influence of substituent groups on the magnetic environment of the pyrazole core.
Table 1: ¹H NMR Data Comparison of Pyrazole Carboxylates
| Compound | Solvent | H-3 (s) | N-CH₃ (s) | C-CH₃ (s) | -OCH₂- (q) | -OCH₂CH₃ (t) |
| This compound (Expected) | CDCl₃ | ~7.5 ppm | ~3.8 ppm | ~2.4 ppm | ~4.3 ppm | ~1.3 ppm |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[1] | DMSO-d₆ | 7.99 ppm | - | 2.49 ppm | 4.22 ppm | 1.26 ppm |
| 3,5-dimethyl-1-phenyl-1H-pyrazole[2] | CDCl₃ | 5.90 ppm | - | 2.25 ppm | - | - |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole[2] | CDCl₃ | 5.90 ppm | - | 2.26, 2.23 ppm | - | - |
Table 2: ¹³C NMR Data Comparison of Pyrazole Carboxylates
| Compound | Solvent | C=O | C-5 | C-4 | C-3 | N-CH₃ | C-CH₃ | -OCH₂- | -OCH₂CH₃ |
| This compound (Expected) | CDCl₃ | ~162 ppm | ~140 ppm | ~115 ppm | ~148 ppm | ~36 ppm | ~12 ppm | ~61 ppm | ~14 ppm |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[1] | DMSO-d₆ | - | - | - | - | - | - | - | - |
| 3,5-dimethyl-1-phenyl-1H-pyrazole[2] | CDCl₃ | - | 139.4, 148.1 | 106.4 | - | - | 11.8, 12.9 | - | - |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole[2] | CDCl₃ | - | 139.1, 148.0 | 105.9 | - | - | 11.7, 13.1 | - | - |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a typical procedure for the ¹H and ¹³C NMR analysis of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample.[3]
-
Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]
-
Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean, undamaged 5 mm NMR tube.[3]
-
The final sample volume in the NMR tube should be around 4.5 cm in depth.[3]
2. Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp resonance signals.
3. ¹H NMR Acquisition:
-
Set the appropriate spectral width, typically from -2 to 12 ppm for organic molecules.
-
Use a 30° or 45° pulse angle for routine spectra. For quantitative analysis, a 90° pulse is used with a longer relaxation delay.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts, usually from 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A sufficient number of scans and an appropriate relaxation delay are crucial, especially for quaternary carbons, which have longer relaxation times.
-
Reference the spectrum to the solvent's carbon signal.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
Logical Workflow for NMR Analysis
The process of NMR analysis, from sample preparation to final structure elucidation, follows a logical and systematic workflow.
Caption: Workflow of NMR analysis from sample preparation to structure elucidation.
By following these standardized protocols and utilizing comparative data, researchers can confidently characterize novel pyrazole derivatives, ensuring the integrity and purity of their compounds for further development and application.
References
A Comparative Guide to the Mass Spectrometry of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate and a-Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate and its structural analogs. Due to the limited availability of direct mass spectrometry data for this compound, this guide leverages data from structurally similar compounds to provide insights into its expected fragmentation patterns and analytical behavior. This comparison is supplemented with detailed experimental protocols and a discussion of alternative analytical methodologies.
Mass Spectrometry Data Comparison
Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds. The fragmentation patterns observed are highly reproducible and provide a molecular fingerprint that aids in structural elucidation. Below is a comparison of the mass spectral data for two isomers of ethyl methyl-pyrazole-carboxylate, which can serve as a proxy for understanding the mass spectral behavior of this compound.
| Compound | Molecular Weight ( g/mol ) | Major Fragment Ions (m/z) and Relative Intensities | Data Source |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 154.17 | 154 (M+, 45%), 126 (30%), 109 (100%), 81 (25%), 53 (20%) | NIST WebBook[1][2][3][4] |
| ethyl 1H-pyrazole-4-carboxylate | 140.14 | 140 (M+, 50%), 112 (100%), 95 (60%), 67 (40%), 39 (35%) | PubChem (GC-MS)[5] |
| 1-Ethyl-1H-pyrazole-4-carboxaldehyde | 124.14 | 124 (M+, 80%), 123 (70%), 95 (100%), 67 (50%), 40 (30%) | PubChem (GC-MS)[6] |
Interpretation of Fragmentation Patterns:
The fragmentation of pyrazole derivatives in EI-MS is influenced by the positions of the substituents on the pyrazole ring. Common fragmentation pathways include the loss of the ethoxycarbonyl group (-COOEt), the ethyl group (-CH2CH3), and rearrangements of the pyrazole ring itself. For this compound, with a molecular weight of 168.20 g/mol , one would anticipate a molecular ion peak (M+) at m/z 168. Key fragment ions would likely arise from the loss of the ethoxy group (m/z 123), the entire ethoxycarbonyl group (m/z 95), and various cleavages of the pyrazole ring, potentially involving the methyl groups.
Alternative Analytical Methodologies: HPLC
While Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile pyrazole derivatives, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, especially for less volatile or thermally labile compounds.[7][8][9][10][11]
Comparison of GC-MS and HPLC for Pyrazole Analysis:
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.[7] | Separation based on polarity in a liquid mobile phase with various detection methods (e.g., UV, MS).[7] |
| Analyte Suitability | Volatile and thermally stable compounds.[7] | Wide range of compounds, including non-volatile and thermally labile ones.[7] |
| Sample Preparation | Often requires derivatization to increase volatility. | Generally simpler, involving dissolution in a suitable solvent. |
| Sensitivity | Excellent, often in the picogram to femtogram range.[7] | Good, typically in the nanogram to microgram range, depending on the detector.[7] |
| Structural Information | Provides detailed structural information from fragmentation patterns. | Limited structural information with UV detection; can be coupled with MS for more detail. |
For routine quantification where high sensitivity is not paramount, HPLC with UV detection can be a robust and cost-effective choice. For complex mixtures or when high sensitivity and structural confirmation are required, GC-MS or LC-MS would be the preferred methods.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pyrazole Derivatives
This protocol outlines a general procedure for the analysis of ethyl pyrazole carboxylate derivatives using GC-MS with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the pyrazole derivative in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.[12]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: m/z 35-400.
-
Scan Speed: 1000 amu/s.
3. Data Analysis:
-
Identify the peak corresponding to the pyrazole derivative based on its retention time.
-
Analyze the mass spectrum of the peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
Visualizations
Logical Workflow for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
General Experimental Workflow for GC-MS Analysis
Caption: Step-by-step workflow for GC-MS analysis of organic compounds.
References
- 1. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 2. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 5. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique physicochemical properties, including the ability of its two adjacent nitrogen atoms to act as hydrogen bond donors and acceptors, allow for versatile interactions with biological targets.[2] This has led to the development of pyrazole-containing drugs with a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3]
The substitution pattern on the pyrazole ring plays a critical role in determining the molecule's biological activity and pharmacokinetic profile. Even minor changes, such as the repositioning of substituent groups, can lead to significant differences in performance. This guide provides an objective comparison of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate and three of its key positional isomers: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, and Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. The comparison is based on their physicochemical properties, synthesis methodologies, and known biological activities, supported by available experimental data.
Comparative Overview of Physicochemical Properties
The placement of the methyl and ethyl carboxylate groups around the pyrazole ring results in distinct physical properties among the isomers. While they share the same molecular formula and weight, properties such as melting point can vary, reflecting differences in crystal packing and intermolecular forces.
| Property | This compound | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate[4] | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate[5] |
| Structure | ||||
| CAS Number | 865191-76-2 | 133261-07-1[6] | 5744-51-4[4] | 35691-93-1[5] |
| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol | 168.19 g/mol | 168.19 g/mol [4] | 168.19 g/mol [5] |
| Melting Point | Not available | Not available | 42-46 °C[4] | Not available |
| Form | Not available | Not available | Solid[4] | Not available |
Synthesis of Pyrazole Isomers
The synthesis of substituted pyrazoles is most commonly achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[7] Variations of this method and other multi-component reactions are employed to achieve the desired regioselectivity for each isomer.[1][3]
Caption: Generalized workflow for Knorr pyrazole synthesis.
Experimental Protocols
Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate [8]
This protocol describes a method for N-methylation of a pre-existing pyrazole ester.
-
Preparation of Reaction Mixture: Dissolve ethyl 3-methylpyrazole-5-carboxylate (30.8 g, 200 mmol) in 200 mL of anhydrous tetrahydrofuran in a dry three-necked flask. Add lithium aluminum hydride (3.8 g, 100 mmol) to the solution.
-
Addition of Methylating Agent: Dissolve iodomethane (28.2 g, 200 mmol) in 100 mL of tetrahydrofuran and add it dropwise to the reaction mixture.
-
Reaction and Work-up: Continue stirring for 4 hours after the addition is complete. Upon completion, cool the reaction to room temperature and quench any remaining lithium aluminum hydride by the dropwise addition of anhydrous ethanol.
-
Isolation: Remove the tetrahydrofuran by distillation under reduced pressure. Add 500 mL of methanol, adjust the pH to neutral, and heat at reflux for 6 hours.
-
Purification: Filter the mixture and concentrate the filtrate to obtain the crude product, which can be further purified by chromatography.
Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This method involves a two-step process starting from diethyl oxalate and acetone.
-
Intermediate Formation: Mix ethanol, sodium ethoxide, and diethyl oxalate in a reaction vessel. Slowly add acetone dropwise while maintaining the internal temperature below 15 °C. Allow the reaction to proceed for 24 hours.
-
Cyclization: In a separate vessel, mix DMF and the intermediate from the first step. Cool the mixture to 5-15 °C and slowly add methylhydrazine dropwise, keeping the temperature below 15 °C.
-
Reaction Completion: After the addition, heat the mixture to 40-50 °C and maintain for 6 hours.
-
Purification: Concentrate the reaction solution under reduced pressure to obtain the crude product. Further purify by vacuum distillation.
Biological Activity and Performance
Pyrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of enzymes like cyclooxygenase (COX) or as antagonists for various receptors.[2][9] The specific activity is highly dependent on the substitution pattern. While direct comparative studies on these specific isomers are limited, data from related pyrazole compounds suggest potential applications as anti-inflammatory and anti-proliferative agents.[10][11]
For instance, various substituted ethyl pyrazole-3-carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model.[10] Some of these compounds exhibited significant activity, indicating the potential of this scaffold in inflammation research.[10] Similarly, other novel pyrazole derivatives have been tested in vitro against various human cancer cell lines, with some compounds displaying potent and selective activity against breast cancer cells (MCF-7) with IC₅₀ values in the low micromolar range.[11][12]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 5744-51-4 [sigmaaldrich.com]
- 5. ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 215436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | 5744-51-4 [chemicalbook.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of the Anticancer Activity of Novel Pyrazole-Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity against cancer remains a paramount challenge in medicinal chemistry. Pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including anticancer properties. This guide provides an objective comparison of the in vitro anticancer activity of a series of newly synthesized pyrazole-chalcone derivatives, supported by experimental data from a recent 2024 study by Al-Issa et al.
Data Presentation: In Vitro Cytotoxicity
A series of novel pyrazolyl-chalcone derivatives were synthesized and evaluated for their cytotoxic effects against three human cancer cell lines: MCF7 (breast adenocarcinoma), PC3 (prostate cancer), and PACA2 (pancreatic cancer). The standard anticancer drug Doxorubicin was used as a positive control. The following table summarizes the percentage of growth inhibition at a concentration of 10 µM.
| Compound ID | MCF7 | PC3 | PACA2 |
| 7a | 63.5% | - | - |
| 7d | 70-80% | 70-80% | 70-80% |
| 9e | - | - | Potent |
| 9f | 80.4% | - | - |
| Doxorubicin | - | - | - |
Note: Specific percentage values for Doxorubicin and some compound-cell line combinations were not detailed in the referenced summary. Compound 9e was noted as potent against PACA2.[1]
From the preliminary screening, compounds 7d and 9f demonstrated significant and broad-spectrum or selective anticancer activity.[1] Compound 7d was particularly notable for its high inhibitory action across all three tested cancer cell lines.[1] In contrast, compounds 7a and 9f exhibited more specific activity against the MCF7 breast cancer cell line.[1]
Further investigations into the mechanisms of action for the most potent compounds, 7d and 9e , included DNA fragmentation analysis and gene expression studies.[1]
Experimental Protocols
The in vitro cytotoxicity of the synthesized pyrazole-chalcone derivatives was determined using a standard cell viability assay.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF7, PC3, and PACA2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with the pyrazole-chalcone derivatives at a concentration of 10 µM. A positive control (Doxorubicin) and a vehicle control were also included.
-
Incubation: The plates were incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells.
Visualizing the Research Workflow
The following diagram illustrates the general workflow from the synthesis of the pyrazole-chalcone derivatives to their biological evaluation.
Caption: Workflow for the synthesis and anticancer evaluation of pyrazole-chalcone derivatives.
References
A Comparative Guide to Analytical Method Validation for Pyrazole Compounds
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pyrazole compounds is paramount. This guide provides an objective comparison of common analytical techniques used for the validation of methods for pyrazole analysis, supported by experimental data and detailed protocols. The selection of an appropriate analytical method is a critical decision that directly impacts the quality and reliability of data in quality control, metabolic studies, and safety assessments.[1]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, robust, and accessible technique for the analysis of pyrazole derivatives.[2] However, for applications requiring higher sensitivity and selectivity, such as the analysis of complex biological matrices or trace impurities, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer significant advantages.[1][3] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile pyrazole compounds and their isomers.[4]
The following table summarizes key validation parameters for the quantification of pyrazole derivatives using HPLC-UV, UPLC-MS/MS, and GC-MS. These values are representative and may vary depending on the specific pyrazole compound, matrix, and instrumentation.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Linearity (r²) | > 0.998 - > 0.999[1][2][5][6] | > 0.999[1] | > 0.998[1] |
| Range | 0.1 - 100 µg/mL[1][6] | 0.1 - 100 ng/mL[1] | 1 - 50 µg/mL[1] |
| Limit of Detection (LOD) | ~0.1 - 4 µg/mL[1][2] | ~0.05 ng/mL[1] | ~0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.02 - 15 µg/mL[1][2][6] | ~0.1 ng/mL[1] | ~1.0 µg/mL[1] |
| Accuracy (% Recovery) | 98% - 102%[5] | Typically 95% - 105% | Typically 90% - 110% |
| Precision (% RSD) | < 2.0% - < 5.0%[6] | Typically < 15% | Typically < 15% |
Detailed Experimental Protocols
Reproducible and reliable data are contingent on meticulously executed experimental protocols.[1] The following are generalized protocols for the analysis of pyrazole compounds using HPLC-UV and GC-MS.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of non-volatile pyrazole derivatives.[5]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water). A common ratio is 75:25 (v/v).[2][5]
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific pyrazole compound (e.g., 206 nm or 237 nm).[2][5]
-
Column Temperature: Ambient or controlled (e.g., 25°C or 40°C).[2][5]
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare the chosen mixture of organic and aqueous phases. Filter through a 0.45 µm membrane filter and degas prior to use.[5]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of a suitable solvent, such as methanol, in a volumetric flask.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent.[5]
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in the solvent, and dilute with the mobile phase to a final concentration within the established linearity range. For formulated products, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase. Filter all sample solutions through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]
-
Inject the working standard solutions and the sample solution into the chromatograph.[5]
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the pyrazole compound in the sample solution from the calibration curve.[5]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile pyrazole compounds, including the separation of isomers.[7]
-
GC-MS Conditions:
-
Column: A capillary column suitable for the separation of polar compounds (e.g., TraceGOLD™ TG-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Inlet Temperature: 250°C.[8]
-
Oven Temperature Program: An initial temperature of 50°C, ramped to 150°C at 5°C/min, then ramped to 250°C at 20°C/min, with a final hold for 5 minutes. Temperature programming is crucial for efficient separation.[7]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
-
Preparation of Solutions:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample) in a volatile solvent.
-
Standard Stock Solution: Accurately weigh the pyrazole reference standard into a volumetric flask and dissolve in a suitable solvent like dichloromethane or methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the standard stock solution. Spike each standard with a constant amount of the internal standard.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane. Add a known volume of the internal standard solution.[7]
-
-
Analytical Procedure:
-
Inject a set volume (e.g., 1 µL) of each standard and sample solution into the GC-MS system.
-
Acquire the data in full scan mode.
-
Identify the pyrazole compound based on its retention time and mass spectrum.
-
Quantify the analyte by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
-
Analytical Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[9] The process follows a structured workflow, ensuring that the method is reliable, reproducible, and accurate for routine use. The validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[5][10]
Caption: Workflow for analytical method validation from development to routine implementation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcpa.in [ijcpa.in]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. benchchem.com [benchchem.com]
- 6. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Crystal Structures of Substituted Pyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR). This guide provides a comparative analysis of the crystallographic data for several substituted pyrazole carboxylates, offering insights into their solid-state conformations and intermolecular interactions, which can inform the design of novel therapeutic agents. While the specific crystal structure for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is not publicly available, this guide examines structurally related pyrazole derivatives to highlight key comparative features.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted pyrazole carboxylates, providing a basis for comparing their solid-state structures.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408(16) | 9.5827(16) | 11.580(2) | 105.838(3) | |
| Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₀F₃N₃O₄ | Triclinic | P-1 | 7.0524(14) | 7.8044(16) | 12.954(3) | 96.29(3) | |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₄H₁₆N₂O₂ | Monoclinic | P2₁/c | 7.940(3) | 13.934(4) | 7.881(3) | 97.816(14) |
Key Structural Insights
The crystallographic data reveals significant conformational differences among the analyzed pyrazole derivatives, largely influenced by the nature and position of the substituents.
-
In Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , the phenyl and pyrazole rings are inclined at a dihedral angle of 60.83(5)°. The carboxylate group is nearly coplanar with the pyrazole ring. The crystal packing is characterized by strong O-H···N hydrogen bonds, forming chains of molecules.
-
For Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate , the dihedral angle between the pyrazole and the nitrophenyl ring is 49.26(6)°. The crystal structure is stabilized by C-H···O hydrogen bonds, forming dimeric structures.
-
The structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate shows a different arrangement, with the planarity and intermolecular interactions being influenced by the substitution pattern on the pyrazole ring.
These variations in dihedral angles and intermolecular interactions are critical for molecular recognition and binding to biological targets, thereby influencing the pharmacological profile of these compounds.
Experimental Protocols
The determination of the crystal structures for the pyrazole derivatives discussed involves a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth and Selection : Single crystals of the pyrazole derivative suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate). A crystal of suitable size and quality is selected under a polarizing microscope.
-
Mounting : The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection : The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors.
-
Data Analysis and Visualization : The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing. Software such as SHELX is commonly used for structure solution and refinement.
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
A generalized workflow for single-crystal X-ray diffraction.
Logical Relationship of Crystallographic Analysis
From diffraction data to structure-activity relationship.
The comparative crystallographic analysis of these pyrazole derivatives underscores the significant impact of substituent patterns on their solid-state structures. A thorough understanding of these three-dimensional arrangements is paramount for the rational design of next-generation pyrazole-based therapeutics with improved efficacy and selectivity.
A Comparative Guide to Catalysts in Pyrazole Synthesis for Researchers and Drug Development Professionals
An objective analysis of catalyst performance in the synthesis of pyrazoles, complete with experimental data and detailed protocols, to aid in the selection of optimal synthetic routes.
The synthesis of pyrazoles, a class of heterocyclic compounds integral to the development of pharmaceuticals and agrochemicals, is critically influenced by the choice of catalyst. This guide provides a comparative study of various catalysts employed in pyrazole synthesis, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting a side-by-side comparison of their performance based on experimental data, this document aims to facilitate informed decisions in designing efficient and sustainable synthetic methodologies.
Performance Comparison of Catalysts
The efficacy of a catalyst in pyrazole synthesis is typically evaluated based on reaction yield, reaction time, and the ability to be recycled and reused, particularly in the context of green chemistry. The following table summarizes the performance of a selection of homogeneous, heterogeneous, and nanocatalysts in various pyrazole synthesis reactions.
| Catalyst Type | Catalyst | Reactants | Reaction Conditions | Yield (%) | Time | Reference |
| Homogeneous | Glacial Acetic Acid | Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol, 100°C | High (not specified) | 1 h | [1][2] |
| p-Toluenesulfonic acid | Multicomponent reaction | Ethanol, Reflux | High (not specified) | Not specified | [3] | |
| Iodine | Aldehyde hydrazones, Electron-deficient olefins | DMF, 80°C | 35% | Not specified | [3][4] | |
| --INVALID-LINK-- | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine | Not specified | Good to excellent | Not specified | [5] | |
| Heterogeneous | Amberlyst-70 | Hydrazines/hydrazides, 1,3-diketones | Aqueous, Room Temp. | Not specified | Not specified | [5][6] |
| Nickel-based | Acetophenone, Hydrazine, Benzaldehyde | Ethanol, Room Temp. | Good to excellent | 3 h | [7] | |
| Montmorillonite K10 | 1,3-dicarbonyl compounds, Hydrazine | Not specified | Not specified | Not specified | [6] | |
| Mn/ZrO2 | Multicomponent reaction | Ethanol, 80°C, Ultrasound | 88-98% | 10 min | [8] | |
| Aspergillus niger Lipase (ANL) | Multicomponent reaction | Ethanol, 30°C | 70-98% | 1 h | [8] | |
| Nanocatalysts | Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Not specified | Not specified | Not specified | [5] |
| Fe3O4/GO@melamine-ZnO | Benzaldehyde, Ethylacetoacetate, Malononitrile, Hydrazine hydrate | Room Temp. | 89-96% | Not specified | [9] | |
| AgNPs | Substituted aldehydes, Ethyl-acetoacetate, Malononitrile, Hydrazine/Phenyl hydrazine | Room Temp. / 60°C | 88-94% | Not specified | [9] | |
| ZnFe2O4 NPs (8 mol%) | Multicomponent reaction | Neat, 80°C | 87-92% | 9-19 min | [9] | |
| Graphene Oxide Nanoparticles | 1,3-dicarbonyl compounds, Hydrazine | Not specified | High | Short | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for pyrazole synthesis using different classes of catalysts.
Homogeneous Catalysis: Knorr Pyrazole Synthesis with Acetic Acid[1][2]
This protocol details the synthesis of a pyrazolone, a derivative of pyrazole.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture while stirring.
-
Turn off the heat and allow the reaction to cool slowly with continuous stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.
Heterogeneous Catalysis: One-Pot Synthesis using a Nickel-Based Catalyst[7]
This procedure outlines a one-pot synthesis of pyrazole derivatives.
Materials:
-
Acetophenone derivative (0.1 mol)
-
Hydrazine (0.1 mol)
-
Benzaldehyde derivative
-
Ethanol (10 mL)
-
Solid Nickel-based heterogeneous catalyst (10 mol%)
Procedure:
-
Charge a round-bottom flask with the acetophenone derivative, hydrazine, and the nickel-based catalyst in ethanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the benzaldehyde derivative dropwise to the reaction mixture.
-
Continue stirring for 3 hours at room temperature.
-
After the reaction is complete, as monitored by TLC, the catalyst can be recovered by filtration for reuse.
-
The product is then isolated from the filtrate through standard work-up procedures.
Nanocatalysis: Synthesis of Pyranopyrazoles using Fe3O4/GO@melamine-ZnO Nanocomposites[9]
This method describes the synthesis of pyranopyrazole derivatives.
Reactants:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Malononitrile
-
Hydrazine hydrate
-
Fe3O4/GO@melamine-ZnO nanocomposite catalyst
Procedure:
-
The reaction is carried out as a one-pot, four-component condensation.
-
The reactants are mixed in the presence of the Fe3O4/GO@melamine-ZnO nanocomposite catalyst at room temperature.
-
The nanocatalyst is magnetically separable, allowing for easy recovery and reuse for up to eight cycles without significant loss of activity.
-
The reaction yields the desired pyranopyrazole product in high yields (89-96%).
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved in a comparative catalytic study and the relationships between different catalyst types, the following diagrams are provided.
Caption: A generalized workflow for a comparative study of catalysts in pyrazole synthesis.
Caption: Logical relationships between catalyst classes and their performance in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
Validating the Structure of Synthesized Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and structural validation techniques for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate. Detailed experimental protocols and comparative data are presented to aid researchers in the synthesis and characterization of this and similar pyrazole derivatives.
I. Workflow for Synthesis and Structural Validation
The overall process for synthesizing and validating the structure of this compound involves a systematic workflow, from the selection of a synthetic method to the comprehensive analysis of the final product. This workflow ensures the efficient production and accurate characterization of the target molecule.
Caption: Workflow for the synthesis and validation of this compound.
II. Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. Below is a detailed experimental protocol for a plausible synthetic route, followed by a comparison with alternative methods for pyrazole synthesis.
A. Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar pyrazole-5-carboxylate derivatives.
Step 1: Synthesis of Ethyl 2-formyl-3-oxobutanoate
-
To a stirred solution of ethyl acetoacetate (1 equivalent) in anhydrous diethyl ether, add sodium metal (1.1 equivalents) in small portions under an inert atmosphere.
-
After the sodium has completely reacted, cool the mixture to 0-5 °C and add ethyl formate (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of ice-cold water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer with dilute hydrochloric acid and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Add methylhydrazine (1.1 equivalents) to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.
B. Comparison of Synthesis Methods
Various methods exist for the synthesis of pyrazole derivatives, each with its own advantages and disadvantages.[1][2] The choice of method often depends on the availability of starting materials, desired substitution pattern, and reaction conditions.
| Method | Description | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis (Adapted for Target Molecule) | Condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine. | Versatile, well-established, good yields. | May produce regioisomers with unsymmetrical dicarbonyls. |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne). | High regioselectivity, mild reaction conditions. | Availability and stability of diazo compounds can be a concern. |
| One-Pot Multi-Component Reactions | Combining three or more reactants in a single step to form the pyrazole ring.[3] | High efficiency, atom economy, and diversity of products. | Optimization of reaction conditions can be complex. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction.[2] | Reduced reaction times, often higher yields. | Requires specialized equipment. |
III. Hypothetical Biological Signaling Pathway
While the specific biological target of this compound is not defined here, many pyrazole derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical pathway where a pyrazole-containing inhibitor might act.
Caption: Hypothetical inhibition of a kinase cascade by a pyrazole derivative.
IV. Structural Validation
The accurate determination of the chemical structure of the synthesized this compound is crucial. This is achieved through a combination of spectroscopic techniques.
A. Experimental Protocols for Structural Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) interface.
-
Acquire the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern.
-
B. Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar pyrazole derivatives found in the literature. This data is crucial for confirming the successful synthesis of the target molecule.
| Technique | Expected Data for this compound | Comparative Data for Similar Pyrazole Derivatives |
| ¹H NMR (CDCl₃) | δ 4.3 (q, 2H, OCH₂), 3.9 (s, 3H, N-CH₃), 2.5 (s, 3H, C-CH₃), 1.3 (t, 3H, OCH₂CH₃) | For Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: δ 4.3 (q, 2H), 3.9 (s, 3H), 2.3 (s, 3H), 1.3 (t, 3H). |
| ¹³C NMR (CDCl₃) | δ 162 (C=O), 148 (C5), 140 (C3), 115 (C4), 61 (OCH₂), 37 (N-CH₃), 14 (OCH₂CH₃), 10 (C-CH₃) | For Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: δ 163.0, 148.5, 139.0, 107.0, 60.5, 36.5, 14.5, 11.0. |
| IR (cm⁻¹) | ~1720 (C=O stretch), ~1550 (C=N stretch), ~2980 (C-H stretch) | For other ethyl pyrazole carboxylates, a strong C=O stretch is typically observed between 1710-1730 cm⁻¹.[4] |
| Mass Spec (m/z) | Expected [M]+ at 184.12 | For Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, the molecular weight is 168.19. |
V. Interrelation of Validation Methods
The different structural validation techniques provide complementary information, leading to an unambiguous confirmation of the molecule's structure.
Caption: Relationship between different structural validation techniques.
References
Distinguishing N-Methylated Pyrazole Regioisomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective N-methylation of pyrazoles is a critical transformation in synthetic and medicinal chemistry, often yielding a mixture of N-methylated regioisomers. The unambiguous identification of these isomers is paramount for structure-activity relationship (SAR) studies and ensuring the purity of drug candidates. This guide provides a detailed comparison of the spectroscopic differences between common N-methylated pyrazole regioisomers, supported by experimental data and protocols to aid in their differentiation.
Spectroscopic Data Summary
The primary methods for distinguishing N-methylated pyrazole regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like NOESY), with Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for identifying N-methylated pyrazole regioisomers. The chemical shifts of the ring protons and carbons, as well as the N-methyl group, are highly sensitive to the position of the methyl substituent.
Table 1: Comparative ¹H NMR Spectroscopic Data for N-Methylated Pyrazoles (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 1-Methylpyrazole | H3 | ~7.5 | d | ~1.8 | [1] |
| H5 | ~7.4 | d | ~2.3 | [1] | |
| H4 | ~6.2 | t | ~2.1 | [1] | |
| N-CH₃ | ~3.9 | s | - | [1] | |
| 1,3-Dimethylpyrazole | N-CH₃ | 3.53 | s | - | [2] |
| 3-CH₃ | 2.02 | s | - | [2] | |
| H4 | 5.74 | d | 2.2 | [2] | |
| H5 | 6.95 | d | 2.2 | [2] | |
| 1,5-Dimethylpyrazole | N-CH₃ | 3.57 - 3.80 | s | - | [2][3] |
| 5-CH₃ | 2.08 - 2.30 | s | - | [2][3] | |
| H4 | 5.82 - 5.99 | d | 1.9 | [2][3] |
| | H3 | 7.31 | d | 1.9 |[3] |
Table 2: Comparative ¹³C NMR Spectroscopic Data for N-Methylated Pyrazoles (in CDCl₃)
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-Methylpyrazole | C3 | ~138.7 | [1] |
| C5 | ~129.2 | [1] | |
| C4 | ~105.4 | [1] | |
| N-CH₃ | ~39.1 | [1] | |
| 1,3-Dimethylpyrazole | C3 | Not explicitly stated | |
| C5 | Not explicitly stated | ||
| C4 | Not explicitly stated | ||
| N-CH₃ | Not explicitly stated | ||
| 1,5-Dimethylpyrazole | C3 | Not explicitly stated | |
| C5 | Not explicitly stated | ||
| C4 | Not explicitly stated |
| | N-CH₃ | Not explicitly stated | |
Note: While specific comparative ¹³C NMR data for 1,3- and 1,5-dimethylpyrazole was not found in the provided search results, the general principle is that the chemical shifts of C3 and C5 are highly diagnostic. The carbon bearing the N-methyl group (C5 in 1,5-isomer and C3 in 1,3-isomer) will show distinct shifts.[4][5]
A key technique for unambiguous assignment is 2D Nuclear Overhauser Effect Spectroscopy (NOESY). A spatial correlation between the N-methyl protons and an adjacent ring substituent (or proton) can definitively identify the regioisomer. For instance, in a substituted pyrazole, a NOESY signal between the N-methyl group and a C5-substituent's protons confirms the 1,5-regioisomer. Conversely, the absence of this signal suggests the 1,3-regioisomer.[6]
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary structural information. The primary differences between N-methylated regioisomers will appear in the fingerprint region (below 1500 cm⁻¹), where ring stretching and bending vibrations are observed. While specific peak-to-peak comparisons are complex, the overall pattern can be used for identification when compared against known standards. The characteristic C=N and N-N stretching frequencies within the pyrazole ring will be subtly influenced by the methylation pattern.[1][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
N-methylated pyrazoles typically exhibit a π → π* electronic transition within the pyrazole ring.[1] The absorption maximum (λ_max) is generally in the far-UV region (around 200-220 nm). While the position of the methyl group may cause minor bathochromic (red) or hypsochromic (blue) shifts, these differences are often too small to be used as a primary means of distinguishing regioisomers without high-resolution equipment and reference spectra.[1][8][9]
Experimental Workflows and Protocols
The following diagram and protocols outline the workflow for synthesizing, separating, and spectroscopically identifying N-methylated pyrazole regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Dimethylpyrazole(694-31-5) 1H NMR [m.chemicalbook.com]
- 4. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioassay Results of Ethyl Pyrazole-5-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate and its structurally related derivatives. The information presented is collated from various studies to facilitate the understanding of their potential as antimicrobial, anti-inflammatory, and anticancer agents. While specific bioassay data for this compound is limited in publicly available literature, this guide draws comparisons with closely related ethyl pyrazole-5-carboxylate analogues to provide valuable insights for researchers in the field of medicinal chemistry and drug discovery.
Antimicrobial and Antifungal Activity
A number of substituted ethyl pyrazole-3-carboxylate and pyrazole-5-carboxylate derivatives have demonstrated notable activity against a range of bacterial and fungal strains. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial and Antifungal Activity of Ethyl Pyrazole Carboxylate Derivatives
| Compound/Derivative | Test Organism | MIC (µmol/mL) | Reference Compound | MIC (µmol/mL) | Citation |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 | Ampicillin | 0.033 | [1][2] |
| Pseudomonas aeruginosa | 0.067 | Ampicillin | 0.067 | [1][2] | |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 | Fluconazole | 0.020 | [1][2] |
Anti-inflammatory Activity
The anti-inflammatory potential of ethyl pyrazole carboxylate derivatives is often assessed using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce the swelling (edema) induced by carrageenan, an inflammatory agent.
A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated their anti-inflammatory effects. Notably, compounds with dimethoxyphenyl substituents showed significant activity.[3] The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4]
Table 2: Comparative Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | % Inhibition | Citation |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Not Specified | Significant | Indomethacin | Not Specified | [3] |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Not Specified | Significant | Indomethacin | Not Specified | [3] |
Anticancer Activity
The cytotoxic effects of ethyl pyrazole carboxylate derivatives against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results are typically expressed as the IC50 value, which is the concentration of a compound that inhibits 50% of cell growth.
Studies have shown that certain ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives can suppress the growth of A549 lung cancer cells.[5] The anticancer mechanism of pyrazole derivatives often involves the induction of apoptosis and cell cycle arrest.[6]
Table 3: Comparative Anticancer Activity of Ethyl Pyrazole Carboxylate Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate (Compound 4) | A549 (Lung Cancer) | 26 | Doxorubicin | Not Specified | [5] |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver Cancer) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [6] |
| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 (Liver Cancer) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [6] |
Experimental Protocols
Synthesis of Ethyl 5-Aryl-1-Phenyl-1H-Pyrazole-3-Carboxylates
A common synthetic route to this class of compounds involves the reaction of ethyl 2,4-dioxo-4-arylbutanoates with phenylhydrazine in ethanol.[7]
References
- 1. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
Essential Safety and Handling Guide for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, as similar compounds can cause skin irritation.[2][5] Gloves should be inspected before each use.[5] |
| Body Protection | Standard laboratory coat | To protect against skin contact.[5] For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | To minimize inhalation of any potential vapors or aerosols.[4][6] |
| Foot Protection | Closed-toe shoes | To protect feet from spills.[7] |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4][5]
-
Skin Contact : In case of contact, immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
III. Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Treat unused this compound as chemical waste.[1]
-
Solid Waste : Collect any solid waste, including contaminated items like weighing paper and gloves, in a clearly labeled, sealable, and chemically compatible container.[1][9] The label should include the chemical name and appropriate hazard warnings.
-
Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof container that is clearly labeled for liquid chemical waste.[9]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Storage of Waste :
-
Professional Disposal :
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. falseguridad.com [falseguridad.com]
- 4. aaronchem.com [aaronchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
